molecular formula C10H8BrNO2 B596888 8-Bromo-5-methoxyquinolin-4-ol CAS No. 161405-28-3

8-Bromo-5-methoxyquinolin-4-ol

Cat. No.: B596888
CAS No.: 161405-28-3
M. Wt: 254.083
InChI Key: AJYLXPGUZHOYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methoxyquinolin-4-ol (CAS 161405-28-3) is a halogenated quinoline derivative with a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol . It serves as a valuable chemical intermediate in organic synthesis, where the presence of both a bromine atom and a hydroxy group on the quinoline scaffold allows for diverse functionalization, enabling researchers to construct more complex molecules . The 8-hydroxyquinoline (8HQ) core structure is recognized as a fundamental building block in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities in research, including antibacterial, antifungal, antioxidant, and antidiabetic properties . The 8HQ structure is highly adaptable, and modifications at various positions, such as the introduction of bromine, are common strategies to explore and enhance biological characteristics . As a research compound, it is primarily used in the development of novel pharmaceutical candidates and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLXPGUZHOYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=CNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677797
Record name 8-Bromo-5-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643069-40-3, 161405-28-3
Record name 8-Bromo-5-methoxy-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643069-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-5-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-Bromo-5-methoxyquinolin-4-ol, a quinolin-4-ol derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established organic chemistry principles and analogous reactions reported in the scientific literature. The proposed pathway involves the initial construction of the 5-methoxyquinolin-4-ol core via the Gould-Jacobs reaction, followed by regioselective bromination at the C8 position.

I. Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two primary stages:

  • Stage 1: Synthesis of 5-Methoxyquinolin-4-ol (3) : This stage utilizes the Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinolines from anilines.[1] The reaction commences with the condensation of 3-methoxyaniline (1) with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate (2), followed by thermal cyclization, hydrolysis, and decarboxylation to yield the quinolin-4-ol core.

  • Stage 2: Regioselective Bromination : The second stage involves the selective introduction of a bromine atom at the 8-position of 5-methoxyquinolin-4-ol (3) to afford the final product, this compound (4). This step is crucial and relies on the directing effects of the existing substituents on the quinoline ring.

The overall proposed synthetic workflow is depicted below:

Synthetic Pathway cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Regioselective Bromination 3-Methoxyaniline 3-Methoxyaniline Intermediate_2 Enamine Intermediate (2) 3-Methoxyaniline->Intermediate_2 Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_2 5-Methoxyquinolin-4-ol 5-Methoxyquinolin-4-ol (3) Intermediate_2->5-Methoxyquinolin-4-ol Thermal Cyclization, Hydrolysis & Decarboxylation This compound This compound (4) 5-Methoxyquinolin-4-ol->this compound Brominating Agent (e.g., NBS) 5-Methoxyquinolin-4-ol_ref 5-Methoxyquinolin-4-ol (3)

Figure 1: Proposed two-stage synthesis of this compound.

II. Experimental Protocols

Stage 1: Synthesis of 5-Methoxyquinolin-4-ol (3) via Gould-Jacobs Reaction

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups, such as a methoxy group, at the meta-position.[1] The following protocol is adapted from general procedures for this reaction.[2][3]

Step 1a: Condensation of 3-Methoxyaniline with Diethyl Ethoxymethylenemalonate

  • Materials:

    • 3-Methoxyaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • Procedure:

    • In a round-bottom flask, combine 3-methoxyaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

    • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 1b: Thermal Cyclization

  • Materials:

    • Crude anilidomethylenemalonate intermediate from Step 1a

    • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Procedure:

    • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

    • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[2]

    • Cool the reaction mixture to room temperature, which should cause the ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate to precipitate.

    • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

    • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 1c: Hydrolysis and Decarboxylation

  • Materials:

    • Ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate from Step 1b

    • Aqueous sodium hydroxide (e.g., 10% w/v)

    • Concentrated hydrochloric acid

  • Procedure:

    • Suspend the dried ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Place the dried carboxylic acid in a suitable flask and heat it above its melting point until the evolution of carbon dioxide ceases to yield 5-methoxyquinolin-4-ol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Step Reactants Conditions Product Reported Yield (Analogous Reactions)
Condensation 3-Methoxyaniline, DEEM100-130 °C, 1-2 hEthyl 2-((3-methoxyphenyl)amino)methylene-3-oxobutanoateHigh
Cyclization Ethyl 2-((3-methoxyphenyl)amino)methylene-3-oxobutanoateDiphenyl ether, ~250 °C, 30-60 minEthyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylateGood to Excellent
Hydrolysis Ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate10% NaOH (aq), reflux, 1-2 h5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHigh
Decarboxylation 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHeat above melting point5-Methoxyquinolin-4-olHigh

Table 1: Summary of Reaction Conditions and Expected Yields for the Synthesis of 5-Methoxyquinolin-4-ol.

Stage 2: Regioselective Bromination of 5-Methoxyquinolin-4-ol (3)

The regioselectivity of the bromination of 5-methoxyquinolin-4-ol is governed by the electronic effects of the substituents on the quinoline ring. The methoxy group at C5 and the hydroxyl group at C4 (in the quinolin-4-ol tautomer) are both strongly activating, ortho-para directing groups. Under acidic conditions, the quinoline nitrogen is protonated, acting as a deactivating group and directing electrophilic substitution to the benzene ring. The interplay of these effects suggests that the electronically richest and sterically accessible positions for bromination are C6 and C8. Selective bromination at C8 can potentially be achieved by carefully controlling the reaction conditions.

The following protocol is a proposed method based on the bromination of similar quinoline derivatives.

  • Materials:

    • 5-Methoxyquinolin-4-ol (3)

    • N-Bromosuccinimide (NBS) (1.0 eq)

    • Solvent (e.g., chloroform, acetic acid)

  • Procedure:

    • Dissolve 5-methoxyquinolin-4-ol in a suitable solvent in a round-bottom flask protected from light.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound (4).

Reaction Step Reactant Reagent Solvent Product Expected Outcome
Bromination 5-Methoxyquinolin-4-olN-Bromosuccinimide (NBS)Chloroform or Acetic AcidThis compoundRegioselective bromination at C8 is anticipated, though optimization may be required to minimize the formation of other isomers.

Table 2: Proposed Conditions for the Regioselective Bromination of 5-Methoxyquinolin-4-ol.

III. Visualization of Key Processes

The following diagrams illustrate the core mechanisms and workflows described in this guide.

Gould-Jacobs_Reaction_Mechanism Aniline 3-Methoxyaniline Nucleophilic_Attack Nucleophilic Attack Aniline->Nucleophilic_Attack DEEM DEEM DEEM->Nucleophilic_Attack Enamine Enamine Intermediate Nucleophilic_Attack->Enamine Cyclization 6-pi Electrocyclization (Heat) Enamine->Cyclization Quinoline_Ester Ethyl 5-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Quinoline_Ester Hydrolysis Hydrolysis (NaOH) Quinoline_Ester->Hydrolysis Carboxylic_Acid 5-Methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation (Heat) Carboxylic_Acid->Decarboxylation Final_Product 5-Methoxyquinolin-4-ol Decarboxylation->Final_Product

Figure 2: Mechanism of the Gould-Jacobs Reaction.

Bromination_Directing_Effects cluster_positions Predicted Reactive Positions for Bromination Quinoline 5-Methoxyquinolin-4-ol Ring System Methoxy 5-OCH3 (Ortho, Para-directing) Activating Hydroxyl 4-OH (Ortho, Para-directing) Activating Nitrogen N (protonated) (Meta-directing to N) Deactivating C6 C6 Methoxy->C6 ortho C8 C8 Methoxy->C8 para (relative to OH) Hydroxyl->C6 meta Hydroxyl->C8 ortho (relative to N)

Figure 3: Directing effects in the bromination of 5-methoxyquinolin-4-ol.

IV. Conclusion

This technical guide outlines a feasible and scientifically sound synthetic pathway for this compound. The proposed two-stage approach, commencing with a Gould-Jacobs reaction to construct the quinolin-4-ol core, followed by a regioselective bromination, provides a clear roadmap for researchers. While the protocols provided are based on well-established methodologies and analogous reactions, it is imperative that the reaction conditions, particularly for the bromination step, are carefully optimized to achieve the desired regioselectivity and yield. This guide serves as a foundational document to enable further experimental work in the synthesis of this and related quinolin-4-ol derivatives for applications in drug discovery and development.

References

Structure Elucidation of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure elucidation of 8-Bromo-5-methoxyquinolin-4-ol (CAS No. 99365-44-3). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a plausible synthetic pathway and predicts the expected analytical data based on established chemical principles and spectroscopic data from closely related analogues. The guide includes detailed, proposed experimental protocols, tabulated spectroscopic data for comparative analysis, and workflow diagrams to support researchers in the synthesis, identification, and characterization of this and similar quinolin-4-ol derivatives.

Introduction

Quinolin-4-ol and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of substituents such as a methoxy group and a bromine atom at specific positions can significantly modulate the pharmacological properties of the quinoline core. This compound is a halogenated and methoxylated derivative with potential for further chemical exploration and drug discovery. This guide serves as a foundational resource for the synthesis and characterization of this compound.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Gould-Jacobs reaction. This well-established method for constructing the 4-hydroxyquinoline core is proposed to start from 2-bromo-5-methoxyaniline and diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a condensation to form an intermediate, which is then cyclized at high temperature.

Synthetic Pathway Proposed Synthesis of this compound A 2-Bromo-5-methoxyaniline C Condensation Intermediate A->C + B Diethyl 2-(ethoxymethylene)malonate B->C E Ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate C->E via D D Thermal Cyclization (e.g., in Dowtherm A) I This compound E->I via F, G, H F Saponification (NaOH) G Acidification (HCl) H Decarboxylation (Heat)

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate

  • A mixture of 2-bromo-5-methoxyaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 2 hours.

  • The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A, preheated to 250°C.

  • The solution is maintained at this temperature for 30 minutes to facilitate cyclization.

  • After cooling, the reaction mixture is diluted with an equal volume of hexane, and the precipitated product is collected by filtration.

  • The crude product is washed with hexane and can be further purified by recrystallization from ethanol.

Step 2: Saponification, Acidification, and Decarboxylation

  • The ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate (1 equivalent) is suspended in a 10% aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux until a clear solution is obtained, indicating complete saponification.

  • The solution is cooled to room temperature and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • The precipitate is filtered, washed with water, and dried.

  • The dried carboxylic acid is then heated at its melting point until the evolution of carbon dioxide ceases, yielding the crude this compound.

  • The final product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide and water.

Spectroscopic Characterization (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~8.0d~5.0
H-3~6.2d~5.0
H-6~7.0d~8.5
H-7~7.6d~8.5
OCH₃~3.9s-
OH~11.5br s-

Note: The chemical shifts are estimations and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

Carbon AtomPredicted Chemical Shift (ppm)
C-2~140
C-3~110
C-4~175
C-4a~140
C-5~155
C-6~112
C-7~125
C-8~115
C-8a~148
OCH₃~56

Note: These are predicted values based on known substituent effects on the quinoline scaffold.

Predicted Mass Spectrometry and IR Data

Table 3: Predicted MS and IR Data

TechniquePredicted Values
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ ≈ 253.98, [M-H]⁻ ≈ 251.97. The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.
Infrared (IR) Spectroscopy (KBr, cm⁻¹) ~3400-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~1650 (C=O stretch of quinolin-4-one tautomer), ~1600, 1580, 1470 (C=C and C=N skeletal vibrations), ~1250 (Ar-O-CH₃ stretch), ~800-750 (Ar C-H bend).

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.

Structure Elucidation Workflow Logical Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Connectivity & Environment Data_Analysis Data Analysis & Interpretation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Figure 2: General workflow for the synthesis and structure elucidation of a target compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis and structure elucidation of this compound. The proposed synthetic route via the Gould-Jacobs reaction offers a reliable method for obtaining the target compound. The tabulated, predicted spectroscopic data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. The logical workflow presented herein outlines the standard procedures for rigorous chemical characterization. It is anticipated that this guide will facilitate further research into the chemical and biological properties of this and related quinolin-4-ol derivatives.

Spectroscopic Profile of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 8-Bromo-5-methoxyquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a comprehensive analysis based on available data for the closely related analogue, 8-Bromo-5-methoxyquinoline. This guide includes detailed tables of nuclear magnetic resonance (NMR) data for this analogue, along with predicted infrared (IR) spectroscopy and mass spectrometry (MS) characteristics for the target compound, this compound. Furthermore, standardized experimental protocols for spectroscopic analysis of quinoline derivatives are provided, alongside a logical workflow diagram to guide researchers in their analytical endeavors.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities. The targeted compound, this compound, possesses a unique substitution pattern that is of significant interest for further functionalization and biological evaluation. A thorough spectroscopic characterization is essential for unambiguous structure confirmation, purity assessment, and as a basis for further research and development. This guide aims to provide the most relevant and detailed spectroscopic information currently available to aid researchers in this field.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for 8-Bromo-5-methoxyquinoline, which serves as a crucial reference for the quinoline core of the target molecule.[1]

Table 1: ¹H NMR Spectroscopic Data of 8-Bromo-5-methoxyquinoline [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.05dd4.3, 1.7H-2
8.60dd8.4, 1.7H-4
7.93d8.3H-6 or H-7
7.45dd8.4, 4.3H-3
6.75d8.3H-6 or H-7
4.00s--OCH₃

Solvent: Chloroform-d, Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data of 8-Bromo-5-methoxyquinoline [1]

Chemical Shift (δ) ppmAssignment
155.15C-5
151.60C-2
145.64C-8a
132.72C-4
131.61C-7
122.32C-3
121.11C-4a
114.92C-6
105.20C-8
56.10-OCH₃

Solvent: Chloroform-d, Instrument Frequency: 101 MHz.

For the target compound, This compound , the presence of the hydroxyl group at the C-4 position would significantly alter the chemical shifts of the neighboring protons and carbons. Specifically, the signal for H-4 would be absent, and the signals for H-2 and H-3 would likely experience a shift. The C-4 signal in the ¹³C NMR would be shifted downfield due to the deshielding effect of the hydroxyl group.

Infrared (IR) Spectroscopy

The following table outlines the predicted characteristic IR absorption bands for this compound based on typical frequencies for quinoline and hydroxyl functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
3400 - 3200Strong, BroadO-H stretch (hydroxyl group)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580Medium to StrongC=C and C=N ring stretching
1500 - 1400MediumAromatic ring stretching
1275 - 1200StrongAryl C-O stretch (methoxy)
1050 - 1000MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
[M]⁺ and [M+2]⁺Molecular ion peaks exhibiting a characteristic 1:1 isotopic pattern for a monobrominated compound.
[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
[M-CO]⁺Loss of carbon monoxide, a common fragmentation for phenolic compounds.
[M-Br]⁺Loss of the bromine atom.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives, which can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS), or Electron Ionization (EI) for GC-MS.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For HRMS, the instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS data, determine the elemental composition by comparing the measured accurate mass to the theoretical mass.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms elucidation Structural Confirmation and Purity Assessment nmr->elucidation ir->elucidation ms->elucidation

General workflow for synthesis and spectroscopic analysis.

References

8-Bromo-5-methoxyquinolin-4-ol: A Technical Overview of its Synthesis and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 8-Bromo-5-methoxyquinolin-4-ol, a substituted quinoline of interest in medicinal chemistry. While the specific discovery and historical development of this compound are not extensively documented in publicly available literature, this document consolidates information on its synthesis, characterization, and potential biological activities by drawing parallels with structurally related quinoline derivatives. This guide offers a plausible synthetic route, summarizes key quantitative data from analogous compounds, and explores potential biological relevance based on the known activities of the quinoline scaffold.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique chemical architecture of the quinoline ring system allows for extensive functionalization, leading to a diverse array of pharmacological profiles. The subject of this guide, this compound, incorporates several key pharmacophoric features: a bromine atom, a methoxy group, and a hydroxyl group on the quinoline core. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity. Although direct studies on this compound are limited, its structural similarity to other well-studied quinolines provides a strong basis for predicting its chemical behavior and potential therapeutic applications.

Hypothetical Synthesis of this compound

A plausible synthetic pathway for this compound can be conceptualized through a multi-step process involving the construction of the quinoline core followed by functional group modifications. The following protocol is a hypothetical, yet chemically sound, approach based on established synthetic methodologies for quinoline derivatives.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Synthesis of 3-Bromo-5-methoxyaniline

This initial step involves the bromination and reduction of a commercially available starting material.

  • Materials: 3-Methoxyaniline, N-Bromosuccinimide (NBS), Acetic Acid, Iron powder, Hydrochloric Acid.

  • Procedure:

    • Dissolve 3-methoxyaniline in acetic acid.

    • Add N-Bromosuccinimide (NBS) portion-wise at 0-5 °C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and neutralize with a sodium bicarbonate solution to precipitate the brominated intermediate.

    • Filter, wash with water, and dry the crude product.

    • Suspend the brominated intermediate in a mixture of ethanol and water.

    • Add iron powder and concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction, filter through celite, and neutralize the filtrate with sodium carbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Bromo-5-methoxyaniline.

Step 2: Conrad-Limpach-Knorr Quinoline Synthesis

This classic reaction is employed to construct the quinolin-4-ol core.

  • Materials: 3-Bromo-5-methoxyaniline, Diethyl malonate, Sodium ethoxide, Diphenyl ether.

  • Procedure:

    • React 3-Bromo-5-methoxyaniline with diethyl malonate in the presence of a catalytic amount of a non-nucleophilic base at 140-160 °C to form the anilinocrotonate intermediate.

    • Isolate the intermediate and add it to a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to approximately 250 °C to induce thermal cyclization.

    • Cool the reaction mixture and add hexane to precipitate the crude this compound.

    • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified product.

Visualization of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Bromo-5-methoxyaniline cluster_step2 Step 2: Conrad-Limpach-Knorr Synthesis A 3-Methoxyaniline C Brominated Intermediate A->C Bromination B NBS, Acetic Acid E 3-Bromo-5-methoxyaniline C->E Reduction D Fe, HCl G Anilinocrotonate Intermediate E->G Condensation F Diethyl malonate I This compound G->I Cyclization H Diphenyl ether (High Temp)

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Data (Predicted)

Direct experimental data for this compound is scarce. However, based on data from structurally similar compounds, the following properties can be anticipated.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 200-250 °C
Solubility Likely soluble in DMSO and DMF; sparingly soluble in alcohols and chlorinated solvents; insoluble in water.
¹H NMR (DMSO-d₆) Aromatic protons expected in the range of δ 6.5-8.5 ppm. A singlet for the methoxy group around δ 3.9-4.1 ppm. A broad singlet for the hydroxyl proton.
¹³C NMR (DMSO-d₆) Aromatic carbons in the range of δ 100-160 ppm. The methoxy carbon is expected around δ 55-60 ppm.
Mass Spectrometry (ESI) [M+H]⁺ at m/z 254/256 (due to bromine isotopes) and [M-H]⁻ at m/z 252/254.

Potential Biological Activities and Signaling Pathways

The biological activities of quinoline derivatives are well-established. The presence of bromo, methoxy, and hydroxyl substituents on the quinoline scaffold suggests that this compound could exhibit a range of biological effects.

Anticancer Activity

Many substituted quinolines have demonstrated potent anticancer activity. The mechanism often involves the inhibition of key cellular processes such as DNA replication and cell division. For instance, some quinoline derivatives are known to be topoisomerase inhibitors. It is plausible that this compound could interfere with cancer cell proliferation through similar mechanisms.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a known chelating agent and exhibits broad-spectrum antimicrobial activity. This activity is often attributed to its ability to bind essential metal ions, thereby disrupting microbial metabolism. The presence of the hydroxyl group at the 4-position in this compound, while different from the classic 8-hydroxyquinolines, may still confer some metal-chelating and antimicrobial properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of quinoline derivatives as kinase inhibitors in drug discovery, it is conceivable that this compound could modulate intracellular signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway is a common mechanism of action for many anticancer agents.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 8-Bromo-5-methoxy- quinolin-4-ol Compound->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a fascinating molecule with significant potential in the field of medicinal chemistry. While direct experimental data remains limited, this guide provides a comprehensive theoretical framework for its synthesis and potential biological activities based on the well-established chemistry and pharmacology of the quinoline class of compounds. The proposed synthetic route offers a practical starting point for its preparation, and the predicted biological activities highlight its potential as a lead compound for the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

Potential Biological Activity of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 8-Bromo-5-methoxyquinolin-4-ol based on published data for structurally related compounds. As of the writing of this guide, no direct experimental data on the biological activity of this compound has been found in publicly available scientific literature. The information presented herein is intended to guide future research and is not a definitive statement of the compound's properties.

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. The biological effects of quinoline derivatives can be significantly modulated by the nature and position of various substituents on the quinoline ring. This technical guide explores the potential biological activities of this compound by examining the established activities of its key structural components: the quinolin-4-ol core, the 8-bromo substituent, and the 5-methoxy substituent. Based on the available data for analogous compounds, it is hypothesized that this compound may exhibit significant anticancer properties.

Data Presentation: Anticancer Activity of Structurally Related Quinolines

The following tables summarize the in vitro anticancer activity (IC50 values) of various brominated, methoxy-substituted, and quinolin-4-one/ol derivatives against several cancer cell lines. This data provides a basis for predicting the potential potency of this compound.

Table 1: Cytotoxicity of Brominated Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference Compound
5,7-Dibromo-8-hydroxyquinolineC6 (Rat glioblastoma)6.7 µg/mL-
5,7-Dibromo-8-hydroxyquinolineHeLa (Human cervical cancer)25.6 µg/mL-
5,7-Dibromo-8-hydroxyquinolineHT29 (Human colon adenocarcinoma)18.4 µg/mL-
6-Bromo-5-nitroquinolineHT29 (Human colon adenocarcinoma)Lower than 5-FU5-Fluorouracil (5-FU)
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat glioblastoma)15.45-Fluorouracil (240.8)
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Human cervical cancer)26.45-Fluorouracil (258.3)
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Human colon adenocarcinoma)15.05-Fluorouracil (248.7)
3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat glioblastoma)41.25-Fluorouracil (240.8)
3,5,6,7-Tetrabromo-8-methoxyquinolineHeLa (Human cervical cancer)33.15-Fluorouracil (258.3)
3,5,6,7-Tetrabromo-8-methoxyquinolineHT29 (Human colon adenocarcinoma)31.25-Fluorouracil (248.7)

Table 2: Cytotoxicity of Methoxy-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amineHCT15 (Colon Cancer)5.6
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amineMDA-MB-231 (Breast Cancer)2.45
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal Cancer)0.35
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal Cancer)0.54

Table 3: Cytotoxicity of Quinolin-4-one Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
7-chloro-4-quinolinylhydrazone derivativeSF-295 (Central Nervous System)0.314 - 4.65
7-chloro-4-quinolinylhydrazone derivativeHTC-8 (Colon)0.314 - 4.65
7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65

Potential Mechanisms of Action

Based on studies of structurally similar compounds, this compound is likely to exert its potential anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of key enzymes involved in cell proliferation.

Induction of Apoptosis

Many quinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

  • Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to cell death.

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then activates caspase-3.

Enzyme Inhibition
  • Topoisomerase I Inhibition: Some brominated 8-hydroxyquinolines have been found to inhibit human DNA topoisomerase I.[2] This enzyme is crucial for DNA replication and repair, and its inhibition leads to DNA damage and cell death.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells, providing an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compound as described for the MTT assay.

  • Supernatant Collection: After the treatment period, the plate is centrifuged, and the supernatant from each well is transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for a specified time, protected from light.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cytotoxicity is calculated relative to a maximum LDH release control.

DNA Laddering Assay for Apoptosis

This assay visualizes the fragmentation of DNA that is a hallmark of apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with the test compound at its IC50 concentration for 24-48 hours. Both adherent and floating cells are harvested.

  • DNA Extraction: The cell pellet is lysed, and the DNA is extracted using a phenol-chloroform extraction method.

  • Agarose Gel Electrophoresis: The extracted DNA is run on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: The DNA fragments are visualized under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

  • Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and various concentrations of the test compound is prepared.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).

  • Agarose Gel Electrophoresis: The DNA is separated on an agarose gel.

  • Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Mandatory Visualizations

Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl-2 Bcl-2 Bcl-2->Bax Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-8 This compound->Cellular Stress

Caption: Potential apoptotic pathways induced by this compound.

Experimental Workflow

Experimental_Workflow cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, HT29) Compound_Treatment Treatment with This compound (Dose- and Time-dependent) Cell_Culture->Compound_Treatment Cytotoxicity_Assays Cytotoxicity Assessment (MTT & LDH Assays) Compound_Treatment->Cytotoxicity_Assays IC50_Determination IC50 Value Determination Cytotoxicity_Assays->IC50_Determination Apoptosis_Assay Apoptosis Detection (DNA Laddering, Annexin V/PI) IC50_Determination->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assay (Topoisomerase I) IC50_Determination->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (Western Blot for Caspases, Bax, Bcl-2) Apoptosis_Assay->Pathway_Analysis Lead_Compound Identification of Lead Compound for further studies Enzyme_Inhibition->Lead_Compound Pathway_Analysis->Lead_Compound

Caption: A typical experimental workflow for in vitro anticancer screening.

Conclusion

While direct experimental evidence is currently lacking for this compound, the analysis of structurally related compounds strongly suggests its potential as a biologically active agent, particularly in the context of cancer therapy. The quinolin-4-ol core, combined with the presence of a bromine atom at the 8-position and a methoxy group at the 5-position, provides a promising structural framework for anticancer activity. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to validate these predictions and elucidate its specific mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such investigations.

References

8-Bromo-5-methoxyquinolin-4-ol starting materials for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways, experimental protocols, and key starting materials for the preparation of 8-Bromo-5-methoxyquinolin-4-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. This document provides a comprehensive resource for researchers by presenting quantitative data, detailed methodologies, and visual representations of the synthetic process.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most established and versatile method for the synthesis of 4-hydroxyquinolines, including this compound, is the Gould-Jacobs reaction.[1][2] This reaction proceeds through a two-step sequence:

  • Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate is heated, typically in a high-boiling point solvent, to induce intramolecular cyclization, yielding the quinolin-4-ol scaffold.[3]

For the synthesis of this compound, the logical and strategically sound starting material is 2-Bromo-5-methoxyaniline . The substituents on this aniline precursor directly correspond to the desired 8-bromo and 5-methoxy substitution pattern in the final quinoline product.

Experimental Protocols

The following protocols are based on established Gould-Jacobs reaction methodologies for the synthesis of substituted 4-hydroxyquinolines.

Step 1: Synthesis of Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate (Intermediate)

Reaction:

Methodology:

A mixture of 2-Bromo-5-methoxyaniline and a slight excess of diethyl ethoxymethylenemalonate is heated. The initial condensation reaction typically occurs at temperatures between 100-140°C. This step can often be performed neat (without a solvent). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline and the formation of the intermediate. Upon completion, the ethanol byproduct is typically removed under reduced pressure.

Step 2: Synthesis of this compound

Reaction:

Methodology:

The crude anilinomethylenemalonate intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is then heated to a high temperature, typically around 250°C, to induce thermal cyclization.[3] This cyclization initially forms ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate. For the final product, this ester can be saponified to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification and subsequent decarboxylation, which can often be achieved by heating.[1]

Data Presentation

The following tables summarize the key starting materials and expected intermediates in the synthesis of this compound.

Table 1: Starting Materials

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Bromo-5-methoxyanilineC₇H₈BrNO202.05Solid
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Liquid

Table 2: Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Form
Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonateC₁₅H₁₈BrNO₅388.21Solid/Oil
This compoundC₁₀H₈BrNO₂254.08Solid

Mandatory Visualizations

Synthetic Pathway Diagram

The overall synthetic workflow for the preparation of this compound via the Gould-Jacobs reaction is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Bromo-5-methoxyaniline 2-Bromo-5-methoxyaniline Intermediate Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate 2-Bromo-5-methoxyaniline->Intermediate Condensation (100-140°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product This compound Intermediate->Product Thermal Cyclization (~250°C in Dowtherm A)

Caption: Synthetic workflow for this compound.

Logical Relationship of the Gould-Jacobs Reaction

The following diagram illustrates the key transformations in the Gould-Jacobs synthesis.

Gould_Jacobs_Logic Aniline Substituted Aniline (e.g., 2-Bromo-5-methoxyaniline) Condensation Condensation Aniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Product 4-Hydroxyquinoline Product Cyclization->Product

Caption: Logical flow of the Gould-Jacobs reaction.

References

Methodological & Application

Application Notes and Protocols for 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-methoxyquinolin-4-ol is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities. Quinoline-based compounds have been extensively studied and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Structurally similar compounds, such as other quinoline derivatives, have been reported to exert their effects by modulating key cellular processes, including cell proliferation and signaling pathways like PI3K/AKT/mTOR.[3]

These application notes provide a comprehensive set of in vitro assay protocols to characterize the biological activity of this compound. The following protocols detail methods to assess its cytotoxicity, potential as a kinase inhibitor, and its impact on a critical cellular signaling pathway.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4][7]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., HCT116, Caco-2)[3][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7]

  • Incubation for Solubilization: Incubate the plate at 37°C for 4 hours to overnight in the CO₂ incubator to ensure complete solubilization of the formazan crystals.[7] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[5]

Data Presentation: MTT Assay Results
Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)IC₅₀ (µM)
0 (Vehicle Control)1.25 ± 0.08100rowspan="6"> [Calculated Value]
11.15 ± 0.0692
100.88 ± 0.0570.4
250.63 ± 0.0450.4
500.38 ± 0.0330.4
1000.15 ± 0.0212

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate Calculate Cell Viability and IC50 read_absorbance->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

In Vitro Kinase Inhibition Assay

Kinase assays are crucial for determining if a compound can inhibit the activity of a specific kinase, which are key regulators of many cellular processes.[9] A common method involves measuring the transfer of a phosphate group from ATP to a substrate.[9] This can be detected using various methods, including radioactivity or fluorescence-based assays.[9][10]

Experimental Protocol: General In Vitro Kinase Assay

Materials:

  • This compound

  • Recombinant Kinase (e.g., PI3K, AKT, or a panel of kinases)

  • Kinase-specific substrate

  • Kinase buffer[11]

  • ATP (and [γ-³²P]ATP for radioactive assays)[10]

  • Kinase inhibitor (positive control)

  • 96-well plates or microcentrifuge tubes

  • Method for detection (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube or well of a 96-well plate, prepare a master mix containing the kinase buffer, the recombinant kinase, and its substrate.[11]

  • Add Compound: Add varying concentrations of this compound to the reaction mix. Include a vehicle control and a positive control inhibitor.

  • Initiate Kinase Reaction: Start the reaction by adding ATP (and a tracer amount of [γ-³²P]ATP if using a radioactive assay) to each reaction.[11]

  • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or loading dye for gel-based assays).[11]

  • Detection:

    • Radioactive Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like gel electrophoresis or filtration.[10] Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[10]

    • Non-Radioactive Assay (e.g., TR-FRET): Follow the kit manufacturer's instructions for adding detection reagents that will generate a signal (e.g., fluorescence) proportional to the amount of phosphorylated substrate.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Assay Results
Concentration of this compound (µM)Kinase Activity (%) (Mean ± SD)% InhibitionIC₅₀ (µM)
0 (Vehicle Control)100 ± 5.20rowspan="6"> [Calculated Value]
0.185.3 ± 4.114.7
162.1 ± 3.537.9
1048.9 ± 2.851.1
5025.7 ± 2.174.3
10010.2 ± 1.589.8

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_detect Detection & Analysis prepare_mix Prepare Kinase Reaction Mix add_compound Add this compound prepare_mix->add_compound start_reaction Initiate with ATP add_compound->start_reaction incubate Incubate at 30°C start_reaction->incubate terminate Terminate Reaction incubate->terminate detect_signal Detect Phosphorylation Signal terminate->detect_signal analyze_data Calculate % Inhibition and IC50 detect_signal->analyze_data PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 8-Bromo-5-methoxy- quinolin-4-ol Compound->PI3K inhibits? Compound->AKT inhibits?

References

Application Notes and Protocols: 8-Bromo-5-methoxyquinolin-4-ol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1] A significant portion of their therapeutic potential stems from their ability to act as enzyme inhibitors. The quinoline scaffold has been identified as a privileged structure in the development of inhibitors for various enzyme classes, including kinases, phosphatases, and DNA topoisomerases.[2][3][4][5] This document provides detailed application notes and protocols for the investigation of 8-Bromo-5-methoxyquinolin-4-ol, a novel quinoline derivative, as a potential enzyme inhibitor. While specific experimental data for this compound is not yet available, the provided protocols and a hypothetical data framework will guide researchers in its evaluation.

The structural features of this compound, including the bromine atom at position 8 and the methoxy group at position 5 of the quinolin-4-ol core, suggest its potential for forming specific interactions within the active sites of various enzymes. These substitutions can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of enzyme inhibitory activity.

Potential Enzyme Targets and Signaling Pathways

Based on the known activities of structurally related quinoline and quinolin-4-ol derivatives, this compound could potentially target several key enzyme families involved in cellular signaling and disease progression.

1. Protein Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.[3][5][6] Protein kinases play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound could potentially act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

dot

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor 8-Bromo-5-methoxy- quinolin-4-ol Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

2. Alkaline Phosphatases: Certain 4-quinolone derivatives have demonstrated inhibitory activity against alkaline phosphatase isozymes, such as tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).[4] These enzymes are involved in various physiological processes, and their dysregulation has been implicated in vascular calcification and inflammatory bowel disease.

3. DNA Topoisomerases: The planar quinoline ring system can intercalate between DNA base pairs, a mechanism utilized by some topoisomerase inhibitors.[7] Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and cell death, a strategy employed in cancer chemotherapy.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents a hypothetical summary of the inhibitory activity of this compound against a panel of representative enzymes. This table is intended as a template for presenting experimental data.

Enzyme TargetCompoundIC50 (µM)Ki (µM)Mode of Inhibition
Kinases
EGFRThis compound5.22.1ATP-competitive
VEGFR2This compound8.93.5ATP-competitive
Phosphatases
TNAPThis compound12.57.8Non-competitive
IAPThis compound25.115.6Mixed
Other Enzymes
Topoisomerase IThis compound18.7-DNA intercalation

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for evaluating the enzyme inhibitory potential of this compound.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay. Specific components such as the buffer, substrate, and wavelength will need to be optimized for the particular enzyme being studied.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (which produces a chromogenic product)

  • This compound (dissolved in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in the assay buffer. The optimal concentration is often at or near the Michaelis-Menten constant (Km).[8]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound.

    • Include control wells:

      • No inhibitor control: Enzyme and buffer only.

      • Blank control: Buffer only (to measure background absorbance).

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[8][9][10]

dot

Enzyme_Inhibition_Workflow Start Start Reagent_Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup 2. Set up Assay Plate (Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Pre_incubation 3. Pre-incubate Assay_Setup->Pre_incubation Reaction_Initiation 4. Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Data_Acquisition 5. Measure Absorbance Over Time Reaction_Initiation->Data_Acquisition Data_Analysis 6. Calculate Initial Velocities and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay.

Protocol 2: Determination of Inhibition Mechanism (Kinetic Studies)

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform Enzyme Assays:

    • Conduct a series of enzyme assays as described in Protocol 1.

    • For each assay, use a fixed concentration of this compound. Use at least three different fixed inhibitor concentrations in separate experiments.

    • In each experiment with a fixed inhibitor concentration, vary the concentration of the substrate over a wide range (e.g., from 0.1 x Km to 10 x Km).

  • Data Acquisition and Analysis:

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

  • Interpret Results:

    • Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

    • Mixed inhibition: The lines will intersect at a point other than on the axes.

  • Calculate Ki:

    • The inhibition constant (Ki) can be calculated from the data obtained in these kinetic studies using appropriate equations for the determined mode of inhibition. For competitive inhibitors, the Cheng-Prusoff equation can be used to convert the IC50 value to a Ki value.

Protocol 3: Synthesis of this compound (Proposed)

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Proposed Reaction Scheme:

Starting Material: 5-methoxyquinolin-4-ol

Reagent: N-Bromosuccinimide (NBS)

Solvent: Chloroform or Acetonitrile

Procedure:

  • Dissolve 5-methoxyquinolin-4-ol in a suitable solvent (e.g., chloroform) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to investigate its biological activity, determine its inhibitory potency and mechanism of action against various enzyme targets, and explore its therapeutic potential. While the provided data is hypothetical, it serves as a practical template for the presentation and interpretation of future experimental findings. Further studies are warranted to fully elucidate the enzyme inhibitory profile of this compound and its potential applications in drug discovery.

References

Application Notes and Protocols for 8-Bromo-5-methoxyquinolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including detailed experimental protocols and quantitative biological data specifically for 8-Bromo-5-methoxyquinolin-4-ol (CAS No. 99365-44-3), is limited. The following application notes and protocols are based on the established medicinal chemistry of the quinoline scaffold and data from structurally related bromo- and methoxy-substituted quinoline derivatives. These should serve as a guide for research and development, with the understanding that specific methodologies would require optimization for the target compound.

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of quinoline have been extensively investigated and developed as therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation.[2][3] The subject of this note, this compound, is a substituted quinolin-4-ol, a class of compounds known for its diverse biological activities. The presence of a bromine atom, a methoxy group, and a hydroxyl group at the 4-position (which can exist in tautomeric equilibrium with the 4-oxo form, quinolin-4(1H)-one) suggests potential for a range of biological effects.

Based on structure-activity relationship (SAR) studies of related compounds, the substituents on the this compound core are expected to modulate its pharmacokinetic and pharmacodynamic properties. The bromine atom can influence the compound's lipophilicity and may serve as a handle for further synthetic modifications through cross-coupling reactions.[1] The methoxy and hydroxyl groups can participate in hydrogen bonding with biological targets, a feature often associated with the activity of quinoline derivatives.[4]

Potential Therapeutic Applications

Given the biological activities reported for structurally similar compounds, this compound could be investigated for the following applications:

  • Anticancer Activity: Many quinoline derivatives, including those with bromo and methoxy substitutions, have demonstrated significant antiproliferative activity against various cancer cell lines.[2][4] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5] Other related compounds have been shown to induce apoptosis and inhibit topoisomerase I, a critical enzyme for DNA replication.[4]

  • Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents. The 8-hydroxyquinoline scaffold, in particular, is known for its antimicrobial properties, which are often attributed to its ability to chelate metal ions essential for microbial growth.[4] Although the subject compound is a 4-hydroxyquinoline, the general antimicrobial potential of the quinoline scaffold warrants investigation.

  • Anti-inflammatory Activity: Substituted quinolines have been explored as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[3] The specific substitution pattern on the quinoline ring is a key determinant of the compound's activity and target selectivity.[3]

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes the in vitro biological activity of other bromo- and methoxy-substituted quinoline derivatives.

Compound NameBiological ActivityCell Line/TargetIC50/MIC ValueReference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineAntiproliferativeC6, HeLa, HT295.45–9.6 µg/mL[4]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCytotoxicityHCT116, Caco-20.35 µM, 0.54 µM[6]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineInhibition of proliferationHCT116, Caco-2Not specified[5]
5-Bromo-8-hydroxyquinolineNot specified in the provided search results--
8-MethoxyquinolineAntifungal against Aspergillus flavus, Aspergillus niger, and Trichophyton; Antibacterial against Bacillus subtilis, Salmonella spp., and Salmonella typhiVariousStrong activity[7]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of substituted quinolin-4-ols. These would need to be adapted and optimized for this compound.

Protocol 1: Synthesis of a Substituted Quinolin-4-ol via Gould-Jacobs Reaction

This protocol describes a general method for the synthesis of the quinolin-4-ol scaffold.

Materials:

  • Substituted aniline (e.g., 2-bromo-5-methoxyaniline)

  • Diethyl (ethoxymethylene)malonate (DEMM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Condensation: In a round-bottom flask, mix the substituted aniline with a slight excess of diethyl (ethoxymethylene)malonate. Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization: To the reaction mixture from Step 1, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed under an inert atmosphere. The reaction is typically complete within 30-60 minutes.

  • Step 3: Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration. Wash the crude product with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) or by column chromatography.

  • Step 4: Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Visualizations

gould_jacobs_synthesis Generalized Gould-Jacobs Reaction Workflow sub_aniline Substituted Aniline intermediate Condensation Intermediate sub_aniline->intermediate Heat (100-120°C) demm Diethyl (ethoxymethylene)malonate demm->intermediate product Quinolin-4-ol Scaffold intermediate->product High Temperature Cyclization (e.g., Diphenyl Ether, 250°C)

Caption: Generalized workflow for the synthesis of a quinolin-4-ol scaffold.

pi3k_akt_mtor_pathway Potential Inhibition of PI3K/AKT/mTOR Pathway quinoline Quinoline Derivative (e.g., this compound) pi3k PI3K quinoline->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for "8-Bromo-5-methoxyquinolin-4-ol" and its applications as a fluorescent probe, we have found no specific scientific literature or experimental data detailing its use in this capacity. The search results did not yield any established protocols, quantitative data on its photophysical properties, or its application in cell imaging or drug development.

Information is available for related quinoline derivatives and the general principles of fluorescent probes in biomedical research. For instance, the development of fluorescent probes is a significant area of interest for non-invasive, real-time imaging in living systems, which is valuable for medical diagnostics and drug delivery.[1][2] These probes are designed based on various photophysical phenomena like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET) to visualize pH, ions, reactive oxygen species, and other biomolecules.[1][2]

Fluorescent probes are recognized as crucial tools in drug discovery for studying protein targets and screening compound libraries.[3] They can provide a more detailed understanding of drug delivery within living cells, moving beyond traditional trial-and-error methods.[4][5]

While chemical suppliers list compounds such as 5-bromo-8-methoxyquinoline[6][7] and 8-bromo-5-nitroisoquinoline[8], and literature discusses the synthesis of various brominated quinoline and isoquinoline derivatives[6][9], there is a lack of specific information on the synthesis and fluorescent properties of this compound.

Based on the current available information, this compound is not a well-established or documented fluorescent probe. Therefore, we are unable to provide detailed application notes, experimental protocols, quantitative data, or diagrams for its use.

Researchers interested in the potential of this specific molecule as a fluorescent probe would need to undertake foundational research to synthesize and characterize its photophysical properties and evaluate its suitability for biological imaging and sensing applications. This would involve:

  • Chemical Synthesis and Purification: Developing a reliable synthetic route to obtain pure this compound.

  • Photophysical Characterization: Determining its absorption and emission spectra, quantum yield, and photostability.

  • In Vitro and In Vivo Evaluation: Assessing its cytotoxicity, cell permeability, and potential for specific targeting or sensing in biological systems.

We recommend that researchers interested in this specific compound begin with a thorough review of synthetic methodologies for similar quinolinol derivatives and then proceed with a systematic evaluation of its properties as a potential fluorescent probe.

References

Application Notes and Protocols for the Derivatization of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 8-Bromo-5-methoxyquinolin-4-ol scaffold is a versatile starting material for the synthesis of a diverse library of compounds. The presence of the bromine atom at the 8-position allows for various palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 4-position (in its quinolin-4-one tautomeric form) provides a handle for O-alkylation. This document provides detailed protocols for the derivatization of this compound, along with illustrative quantitative data and a diagram of a potential biological signaling pathway for its anticancer derivatives.

Experimental Protocols

O-Alkylation of the 4-Hydroxyl Group

This protocol describes the alkylation of the hydroxyl group of this compound. The quinolin-4-ol exists in equilibrium with its quinolin-4-one tautomer, and this protocol favors the O-alkylation product.

General Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Illustrative Data for O-Alkylation Reactions:

Alkyl Halide (R-X)ProductReaction Time (h)Yield (%)
Methyl Iodide8-Bromo-4,5-dimethoxyquinoline1285
Ethyl Bromide8-Bromo-4-ethoxy-5-methoxyquinoline1878
Benzyl Bromide4-(Benzyloxy)-8-bromo-5-methoxyquinoline2472
Palladium-Catalyzed Cross-Coupling Reactions at the 8-Position

The bromine atom at the 8-position of the quinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

This protocol outlines the coupling of this compound with arylboronic acids.

General Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

This protocol describes the amination of this compound with primary or secondary amines.[1][2]

General Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol) to a dry reaction vessel.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (10 mL).

  • Seal the vessel and heat the mixture to 100-120 °C for 18-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

This protocol details the coupling of this compound with terminal alkynes.[3][4]

General Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in the anhydrous solvent (10 mL), add the palladium catalyst (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Add the base (3.0 mmol) and stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.

  • Upon completion, filter the reaction mixture through Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Illustrative Data for Cross-Coupling Reactions:

Coupling ReactionCoupling PartnerCatalyst/LigandBaseSolventTime (h)Yield (%)
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1882
Suzuki4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O2475
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhosNaOtBuToluene2068
Buchwald-HartwigMorpholinePd(OAc)₂ / RuPhosLHMDSDioxane2471
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF1688
Sonogashira1-HexynePd(PPh₃)₂Cl₂ / CuIDIPEADMF2479

Application Notes: Anticancer Activity

Derivatives of the quinoline scaffold have demonstrated significant potential as anticancer agents.[5] Many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[6][7][8]

Proposed Signaling Pathway for Apoptosis Induction

Quinoline derivatives can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The diagram below illustrates a plausible signaling cascade initiated by a hypothetical quinoline derivative.

apoptosis_pathway Quinoline_Derivative Quinoline Derivative Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Quinoline_Derivative->Death_Receptor Bax Bax Quinoline_Derivative->Bax Caspase8 Pro-Caspase-8 Death_Receptor->Caspase8 recruits Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 auto-activation Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax_active Active Bax Bax->Bax_active activation Bax_active->Mitochondrion inserts into membrane Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 recruits and activates Active_Caspase9 Active Caspase-9 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 activation Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Apoptosis induction by a quinoline derivative.

This proposed mechanism involves the activation of both the extrinsic pathway, initiated by the binding of the quinoline derivative to death receptors leading to the activation of caspase-8, and the intrinsic pathway, characterized by the activation of the pro-apoptotic protein Bax, subsequent release of cytochrome c from the mitochondria, and activation of caspase-9.[6][9] Both pathways converge on the activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell, leading to apoptosis.[6]

Experimental Workflow for Derivatization and Screening

The following diagram outlines a logical workflow for the synthesis and preliminary screening of a library of this compound derivatives.

workflow Start This compound O_Alkylation O-Alkylation Start->O_Alkylation Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Library Library of Derivatives O_Alkylation->Library Suzuki->Library Buchwald->Library Sonogashira->Library Purification Purification & Characterization (NMR, MS, HPLC) Library->Purification Screening Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds

Caption: Derivatization and screening workflow.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific mechanism of action studies for 8-Bromo-5-methoxyquinolin-4-ol are not publicly available. The following information is based on the known biological activities and mechanisms of structurally related quinolin-4-one derivatives. The proposed mechanisms and protocols should be considered as a starting point for the investigation of this compound and are not based on direct experimental evidence for this specific compound.

Introduction

This compound belongs to the quinolin-4-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Structurally similar compounds have been reported to exert their effects through various mechanisms such as enzyme inhibition, DNA intercalation, and modulation of key cellular signaling pathways.[3] These application notes provide a hypothetical framework and detailed experimental protocols to guide the investigation into the mechanism of action of this compound.

Hypothetical Mechanisms of Action

Based on the activities of analogous quinolin-4-one compounds, this compound could potentially act through one or more of the following mechanisms:

  • Enzyme Inhibition: A prominent mechanism for quinolin-4-one derivatives is the inhibition of critical enzymes involved in cellular proliferation and survival.[3] This includes receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and topoisomerases, which are crucial for DNA replication and repair.[3]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring may allow the molecule to intercalate between DNA base pairs, leading to DNA damage and the induction of apoptosis.[3]

  • Induction of Apoptosis: Quinolone derivatives have been shown to trigger programmed cell death through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[3]

  • Cell Cycle Arrest: The compound may disrupt the normal progression of the cell cycle, often leading to arrest in the G2/M or S phase.[3]

  • Modulation of Signaling Pathways: Key signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which are often dysregulated in cancer, are potential targets for quinoline derivatives.[3]

Quantitative Data from Related Quinolin-4-one Derivatives

The following table summarizes the biological activities of various substituted quinoline derivatives to provide a context for the potential potency of this compound.

Compound/Derivative ClassBiological ActivityCell Line(s)/TargetPotency (IC50/MIC)
5,7-dibromo-8-hydroxyquinolineAnticancerA549, FL, HeLa, HT29, MCF75.8-18.7 µg/mL
2-substituted-4-amino-quinolinesAntifungalVarious invasive fungi4-32 µg/mL
5-methoxyquinoline derivativesEZH2 InhibitionEZH2 enzymeIC50 of 1.2 µM for the lead compound
N,2-di-p-tolylquinolin-4-amine hydrochlorideAntifungalNot specifiedNot specified, but does not disrupt fungal membrane

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Topoisomerase I Inhibition Assay

Objective: To assess the ability of this compound to inhibit human topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxed DNA marker

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound

  • Camptothecin (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or camptothecin.

  • Initiate the reaction by adding human Topoisomerase I.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Run the samples on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Protocol 3: PI3K/AKT/mTOR Pathway Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Cancer cell line known to have an active PI3K/AKT/mTOR pathway

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of AKT and mTOR relative to their total protein levels.

Visualizations

Proposed_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes Quinoline This compound Enzyme_Inhibition Enzyme Inhibition (e.g., RTKs, Topoisomerases) Quinoline->Enzyme_Inhibition DNA_Intercalation DNA Intercalation Quinoline->DNA_Intercalation Signaling_Modulation Signaling Pathway Modulation (e.g., PI3K/AKT) Quinoline->Signaling_Modulation Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Intercalation->Apoptosis Signaling_Modulation->Cell_Cycle_Arrest Signaling_Modulation->Apoptosis

Caption: Proposed mechanisms of action for this compound.

Experimental_Workflow Start Start: Initial Screening Cell_Viability Cell Viability Assay (MTT/WST-1) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Topoisomerase_Assay Topoisomerase Inhibition Assay Mechanism_Studies->Topoisomerase_Assay Western_Blot Western Blot for Signaling Pathways Mechanism_Studies->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Conclusion Elucidate Mechanism Topoisomerase_Assay->Conclusion Western_Blot->Conclusion Cell_Cycle_Analysis->Conclusion Apoptosis_Assay->Conclusion

Caption: Workflow for investigating the mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Bromo-5-methoxyquinolin-4-ol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing the quinolin-4-ol core of this compound is the Gould-Jacobs reaction.[1][2] This involves the condensation of a substituted aniline, in this case, 2-bromo-5-methoxyaniline, with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. Subsequent hydrolysis and decarboxylation of the resulting ester yield the desired quinolin-4-ol.

Q2: What are the critical parameters that influence the yield of the Gould-Jacobs reaction?

A2: The yield of the Gould-Jacobs reaction is primarily affected by the reaction temperature and time. The initial condensation is typically performed at a lower temperature, while the cyclization step requires significantly higher temperatures. Careful optimization of both stages is crucial to maximize product formation and minimize degradation.[2] The purity of the starting materials, particularly the aniline derivative, is also a critical factor.

Q3: Are there common side reactions to be aware of during this synthesis?

A3: Yes, a common issue, particularly at the high temperatures required for cyclization, is the formation of tarry by-products due to decomposition.[1][2] Incomplete cyclization can also lead to a mixture of the intermediate anilinomethylenemalonate and the final product. If brominating a pre-formed 5-methoxyquinolin-4-ol, over-bromination can occur, leading to di-substituted products.

Q4: What purification techniques are most effective for this compound?

A4: Purification of quinolin-4-ols is often achieved through recrystallization from a suitable solvent. The crude product, which may precipitate upon cooling of the reaction mixture, can be washed with a non-polar solvent to remove high-boiling point residues before recrystallization. Column chromatography can also be employed if recrystallization does not yield a product of sufficient purity.

II. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Suggestion
Incomplete Condensation Ensure the initial reaction between 2-bromo-5-methoxyaniline and DEEMM is complete by monitoring with TLC. A slight excess of DEEMM may be beneficial.
Incomplete Cyclization The cyclization step is high-temperature dependent. Gradually increase the temperature, ensuring it is stable and uniform. Using a high-boiling, inert solvent like diphenyl ether can help maintain a consistent temperature.[3]
Degradation of Starting Material or Product High temperatures can lead to decomposition. Optimize the reaction time at the elevated temperature to find a balance between cyclization and degradation. Microwave heating can sometimes offer better control and shorter reaction times, potentially reducing degradation.[2]
Poor Quality of Reagents Ensure that the 2-bromo-5-methoxyaniline and DEEMM are of high purity. Impurities in the starting materials can inhibit the reaction or lead to side products.
Problem 2: Formation of Tarry By-products
Potential Cause Troubleshooting Suggestion
Excessive Reaction Temperature Carefully control the temperature of the cyclization step. Localized overheating can be minimized by using a high-boiling point solvent and ensuring efficient stirring.
Prolonged Reaction Time Minimize the time the reaction is held at high temperatures. Monitor the reaction progress and stop the heating once the starting material is consumed or the product concentration plateaus.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Suggestion
Product is an Oil or Gummy Solid This may be due to residual high-boiling solvent or impurities. Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexane.
Ineffective Recrystallization Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be required.
Co-precipitation of Impurities If the product precipitates with impurities, consider purifying the crude material by column chromatography before a final recrystallization.

III. Experimental Protocols

Proposed Synthesis of this compound via Gould-Jacobs Reaction

This protocol is based on the general principles of the Gould-Jacobs reaction and is a suggested starting point for optimization.

Step 1: Condensation of 2-Bromo-5-methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEMM)

  • In a round-bottom flask, combine 2-bromo-5-methoxyaniline (1 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.

  • Remove the ethanol formed during the reaction under reduced pressure. The resulting product is the intermediate, diethyl 2-((2-bromo-5-methoxyphenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The cyclization product, ethyl 8-bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate upon cooling.

  • Allow the mixture to cool to room temperature, and collect the precipitate by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the diphenyl ether.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration and wash with water.

  • To decarboxylate, heat the carboxylic acid intermediate at a temperature above its melting point until the evolution of CO2 ceases. The resulting solid is the crude this compound.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, or a mixture of DMF and water) to obtain pure this compound.

IV. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation 2-bromo-5-methoxyaniline 2-bromo-5-methoxyaniline Intermediate_Ester Diethyl 2-((2-bromo-5-methoxyphenyl)amino)methylenemalonate 2-bromo-5-methoxyaniline->Intermediate_Ester 100-120°C DEEMM DEEMM DEEMM->Intermediate_Ester Cyclized_Ester Ethyl 8-bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate_Ester->Cyclized_Ester ~250°C (Diphenyl ether) Carboxylic_Acid 8-bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cyclized_Ester->Carboxylic_Acid 1. NaOH, Reflux 2. H+ Final_Product This compound Carboxylic_Acid->Final_Product Heat

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield Incomplete_Condensation Incomplete Condensation Low_Yield->Incomplete_Condensation Incomplete_Cyclization Incomplete Cyclization Low_Yield->Incomplete_Cyclization Degradation Degradation Low_Yield->Degradation Impure_Reagents Impure Reagents Low_Yield->Impure_Reagents Check_TLC Check_TLC Incomplete_Condensation->Check_TLC Solution: Monitor by TLC Increase_Temp Increase_Temp Incomplete_Cyclization->Increase_Temp Solution: Increase Temperature Optimize_Time_Temp Optimize_Time_Temp Degradation->Optimize_Time_Temp Solution: Optimize Time & Temp Purify_Reagents Purify_Reagents Impure_Reagents->Purify_Reagents Solution: Use Pure Reagents

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Bromo-5-methoxyquinolin-4-ol. It addresses common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section offers solutions to specific problems that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-precipitation of impurities.- Experiment with different solvent systems of varying polarities. - Try a multi-solvent recrystallization (e.g., dissolving in a good solvent and adding an anti-solvent to induce crystallization). - Ensure slow cooling to allow for selective crystal formation.
Compound Fails to Crystallize The compound may be too soluble in the chosen solvent, or impurities are inhibiting crystallization.- Concentrate the solution to increase saturation. - Try adding a seed crystal to induce crystallization. - Perform a preliminary purification step, such as column chromatography, to remove impurities that may be hindering crystallization.
Poor Separation in Column Chromatography The eluent system lacks the appropriate polarity to effectively separate the target compound from impurities.- Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent mixtures first.[1][2] - A common starting point for quinoline derivatives is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[3] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product Streaking on TLC Plate The compound may be too polar for the chosen eluent, or it could be interacting too strongly with the stationary phase (e.g., silica gel).- Add a small amount of a polar modifier, such as methanol or triethylamine, to the eluent system. - If the compound is acidic, adding a small amount of acetic acid to the eluent can improve the spot shape.
Product is Unstable on Silica Gel The acidic nature of silica gel may be causing decomposition of the target compound.- Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.[4] - Alternatively, use a different stationary phase, such as alumina or a reverse-phase silica.[4]
Presence of Di-brominated Impurity Incomplete or non-selective bromination during synthesis can lead to the formation of di-bromo species.[5][6]- Careful control of reaction conditions during synthesis is crucial to minimize the formation of this byproduct.[5][6] - If present, separation can be attempted using column chromatography with a carefully optimized eluent system, as the di-brominated product will likely have a different polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found during the synthesis of this compound?

A1: A common impurity is the di-brominated analog, 6,8-dibromo-5-methoxyquinolin-4-ol. This can arise from over-bromination during the synthesis. Careful control of the stoichiometry of the brominating agent and reaction temperature can help minimize its formation.[5][6]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: While the optimal solvent must be determined experimentally, a good starting point for quinoline derivatives is often a polar solvent such as ethanol, methanol, or a mixture of ethanol and water.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-layer chromatography (TLC) is the most effective way to monitor the separation.[1] Collect fractions as the eluent comes off the column and spot them on a TLC plate to identify which fractions contain your desired product and whether it is pure.

Q4: My compound appears as a smear on the TLC plate. What does this indicate and how can I fix it?

A4: Streaking or smearing on a TLC plate can indicate several issues, including overloading the sample, a compound that is too polar for the eluent, or interaction with the stationary phase. Try spotting a more dilute sample, or modify your eluent system by adding a small amount of a more polar solvent or an acid/base modifier.

Q5: What are the key parameters to consider when developing a column chromatography method?

A5: The key parameters are the choice of stationary phase (silica gel is common), the eluent system (optimized via TLC), the column dimensions (which depend on the amount of sample to be purified), and the flow rate.[1][7]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent mixtures. The ideal system should give your product an Rf value of approximately 0.3-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[3]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow Start Impure Product Recrystallization Attempt Recrystallization Start->Recrystallization AssessPurity1 Assess Purity (TLC, NMR) Recrystallization->AssessPurity1 PureProduct Pure Product AssessPurity1->PureProduct Pure TroubleshootRecrystallization Troubleshoot Recrystallization (e.g., change solvent) AssessPurity1->TroubleshootRecrystallization Impure ColumnChromatography Perform Column Chromatography AssessPurity2 Assess Purity (TLC, NMR) ColumnChromatography->AssessPurity2 AssessPurity2->PureProduct Pure TroubleshootColumn Troubleshoot Column (e.g., change eluent, stationary phase) AssessPurity2->TroubleshootColumn Impure TroubleshootRecrystallization->Recrystallization TroubleshootRecrystallization->ColumnChromatography Persistent Impurity TroubleshootColumn->ColumnChromatography

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow CrudeProduct Crude Product TLC TLC Analysis to Determine Eluent CrudeProduct->TLC ColumnPrep Prepare Silica Gel Column TLC->ColumnPrep LoadSample Load Sample onto Column ColumnPrep->LoadSample Elute Elute with Optimized Solvent LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-5-methoxyquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is the cause and how can I prevent it?

A1: Discoloration, typically to a yellow or brown hue, is a common indicator of degradation in quinoline derivatives, often caused by exposure to light and/or air.[1][2] Quinoline itself is known to turn brown upon exposure to light.[1] This is likely due to photo-oxidation or other light-induced degradation pathways. To prevent this, it is crucial to protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[3] Additionally, minimizing headspace in the vial and purging with an inert gas like argon or nitrogen can help prevent oxidation.[4][5]

Q2: I observed precipitation in my stock solution after storage. What could be the reason and how can I resolve it?

A2: Precipitation upon storage can occur due to several factors, including poor solubility of the compound in the chosen solvent, temperature fluctuations, or changes in pH. This compound, like many organic compounds, may have limited solubility in aqueous solutions.[6] If you are working with a solvent in which the compound is only slightly soluble, precipitation can occur, especially at lower temperatures. Consider preparing the solution in a suitable organic solvent such as ethanol, chloroform, or dichloromethane where solubility is generally higher.[6] If the issue persists, gentle warming and sonication may help redissolve the precipitate. For long-term storage, ensure the storage temperature is kept constant and appropriate for the solvent used.

Q3: How should I properly store my solutions of this compound to ensure long-term stability?

A3: For optimal long-term stability, solutions of this compound should be stored under an inert atmosphere (argon or nitrogen) in tightly sealed, light-protecting containers (e.g., amber glass vials with septa).[3][7][8] Storage at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), is recommended to slow down potential degradation processes.[9] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use vials is a good practice to minimize exposure to air and moisture upon repeated use.[5]

Q4: Can I add any stabilizers to my solution to enhance the stability of this compound?

A4: Yes, the addition of certain stabilizers can help protect the compound from degradation. Antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can be added in small concentrations to quench reactive oxygen species and prevent oxidation.[3] For photosensitive compounds, light-protective reagents can also be employed.[3] However, it is crucial to first test the compatibility of any stabilizer with your experimental system to ensure it does not interfere with your downstream applications.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Solution Discoloration (Yellowing/Browning) Exposure to light and/or oxygen leading to degradation.1. Prepare and store solutions in amber vials or foil-wrapped containers.[3] 2. Degas the solvent and purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing.[4][10] 3. Consider adding a compatible antioxidant to the solution.[3]
Precipitate Formation Poor solubility, temperature fluctuations, or solvent evaporation.1. Ensure the compound is fully dissolved by gentle warming or sonication. 2. Store solutions at a constant, appropriate temperature. 3. Use a solvent in which the compound has higher solubility.[6] 4. Ensure the container is tightly sealed to prevent solvent evaporation.[7]
Loss of Compound Activity or Inconsistent Results Degradation of the compound due to improper handling or storage.1. Prepare fresh solutions before each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles and contamination.[5] 3. Verify the integrity of the stored compound using analytical methods like HPLC or LC-MS before use. 4. Review and optimize storage conditions (temperature, light protection, inert atmosphere).
Cloudy or Hazy Appearance Presence of moisture or insoluble impurities.1. Use anhydrous solvents for solution preparation.[11] 2. Dry glassware thoroughly before use.[5] 3. Filter the solution through a syringe filter (e.g., 0.22 µm) to remove particulate matter.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

    • Inert gas (Argon or Nitrogen)

    • Amber glass vial with a PTFE-lined septum cap

    • Syringes and needles

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry amber vial.

    • Place the vial under a gentle stream of inert gas.

    • Using a syringe, add the required volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration.

    • Seal the vial with the septum cap.

    • Gently swirl or sonicate the vial until the compound is completely dissolved.

    • Purge the headspace of the vial with inert gas for 1-2 minutes using a needle connected to the gas line and a second needle as an outlet.

    • Remove the needles and wrap the cap with parafilm to ensure an airtight seal.

    • Store the solution at -20°C, protected from light.

Protocol 2: Degassing a Solvent for Solution Preparation
  • Materials:

    • Solvent (e.g., DMSO, ethanol)

    • Schlenk flask or a round-bottom flask with a sidearm

    • Vacuum pump

    • Inert gas (Argon or Nitrogen)

    • Stir bar

  • Procedure (Freeze-Pump-Thaw Method):

    • Add the solvent and a stir bar to the Schlenk flask.

    • Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

    • Once the solvent is completely frozen, connect the flask to a vacuum line and evacuate for 10-15 minutes.

    • Close the stopcock to the vacuum line and remove the flask from the cold bath.

    • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.

    • After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Degassed Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at -20°C in Amber Vial purge->store use Use in Experiment store->use analyze Analyze Results use->analyze

Caption: Workflow for preparing and handling solutions of this compound.

troubleshooting_logic start Solution Instability (e.g., Discoloration, Precipitate) check_light Was the solution protected from light? start->check_light check_air Was the solution protected from air? check_light->check_air Yes action_light Use amber vials or wrap in foil. check_light->action_light No check_temp Was the storage temperature constant? check_air->check_temp Yes action_air Use inert gas and sealed containers. check_air->action_air No action_temp Ensure consistent low-temperature storage. check_temp->action_temp No

Caption: Decision tree for troubleshooting solution instability.

References

Technical Support Center: Overcoming Solubility Challenges with 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 8-Bromo-5-methoxyquinolin-4-ol and related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many quinoline derivatives, including this compound, is often attributed to several physicochemical factors. The rigid, aromatic quinoline core contributes to high crystal lattice energy, making it energetically unfavorable to break apart the solid crystal for dissolution.[1] Furthermore, the molecule's overall lipophilicity (fat-solubility) makes it less compatible with aqueous environments.[1] Strong intermolecular interactions within the solid-state further hinder the solubilization process.[1]

Q2: What is the recommended first step to address the solubility of my compound?

A2: The initial and most critical step is to determine the pH-dependent solubility profile of this compound.[1] As quinoline derivatives are often weakly basic, their solubility can be significantly influenced by pH.[1] In acidic conditions, basic functional groups can become protonated, forming more soluble salt species.[1] Establishing this profile will indicate whether simple pH adjustment or buffering is a viable initial strategy for your experiments.[1]

Q3: I am still observing precipitation in my aqueous buffer even after adjusting the pH. What should I do?

A3: If pH adjustment alone is insufficient, several factors could be at play. The buffer's capacity may be inadequate to maintain the desired pH upon addition of the compound.[2] Consider increasing the buffer concentration.[2] Another possibility is the "common ion effect," where an ion in the buffer is also present in your salt form, suppressing solubility.[2] In this case, switching to a buffer with a different counter-ion may be beneficial.[2] High salt concentrations from the buffer can also lead to "salting out," reducing the solubility of your compound.[2] If these adjustments do not resolve the issue, the intrinsic solubility of the salt form itself may be limited, necessitating more advanced solubilization techniques.[2]

Q4: My compound is intended for an in vivo study, and the use of extreme pH or high concentrations of organic solvents is not feasible. What are my options?

A4: For in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[2][3]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can lead to a faster dissolution rate.[4]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility.[4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the oral absorption of lipophilic drugs.[5]

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Stock Solution in Common Organic Solvents
Possible Cause Troubleshooting Steps
Insufficient Solvent Polarity While many organic compounds are soluble in solvents like DMSO and ethanol, the specific structure of this compound may require a different solvent system. Try a range of solvents with varying polarities.
Low Dissolution Rate The rate of dissolution may be slow. Gentle heating and sonication can help to accelerate the process. Ensure the compound is stable at the applied temperature.
Compound Purity Impurities can sometimes affect solubility. Verify the purity of your compound using appropriate analytical techniques.
Issue 2: Precipitation of the Compound Upon Dilution of a DMSO Stock Solution into an Aqueous Buffer
Possible Cause Troubleshooting Steps
Final DMSO Concentration Too High Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, ideally ≤1%, to lessen its impact on both the biological system and the compound's solubility.[1]
pH of the Aqueous Buffer For basic compounds like quinoline derivatives, a lower pH buffer may enhance solubility by promoting the formation of the more soluble protonated form.[1] Conduct small-scale trials to identify a pH that maintains solubility without compromising the experiment.
Use of Co-solvents The addition of a water-miscible organic solvent (co-solvent) can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[2][5]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge or filter the samples to separate the undissolved solid. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Carrier Selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[2]

  • Dissolution: Dissolve both this compound and the selected carrier in a common volatile organic solvent (e.g., methanol, ethanol).[2] The drug-to-carrier ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w) to optimize performance.[2]

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature to prevent thermal degradation.[2] Continue until a solid film forms on the flask's interior.[1]

  • Drying: Further dry the solid dispersion in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.[1]

  • Characterization: Characterize the resulting solid dispersion using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility.[2]

Visualizations

experimental_workflow cluster_problem Solubility Issue cluster_initial_steps Initial Assessment cluster_advanced_techniques Advanced Solubilization Strategies cluster_outcome Desired Outcome start Poor Aqueous Solubility of This compound ph_solubility Determine pH-Dependent Solubility Profile start->ph_solubility First Step ph_adjustment Optimize Buffer pH and Concentration ph_solubility->ph_adjustment solid_dispersion Solid Dispersion ph_adjustment->solid_dispersion If pH adjustment is insufficient particle_reduction Particle Size Reduction ph_adjustment->particle_reduction complexation Complexation (e.g., Cyclodextrins) ph_adjustment->complexation end Enhanced Solubility and Bioavailability solid_dispersion->end particle_reduction->end complexation->end

Caption: A logical workflow for addressing solubility issues.

solid_dispersion_workflow cluster_preparation Preparation cluster_characterization Characterization cluster_evaluation Evaluation step1 1. Dissolve Drug and Polymer in a Common Solvent step2 2. Solvent Evaporation (Rotary Evaporator) step1->step2 step3 3. Vacuum Drying step2->step3 pxrd PXRD (Confirm Amorphous State) step3->pxrd dsc DSC (Assess Miscibility) step3->dsc dissolution Dissolution Testing pxrd->dissolution dsc->dissolution

Caption: Experimental workflow for solid dispersion preparation.

References

Technical Support Center: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-5-methoxyquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The synthesis of this compound is typically achieved through a multi-step process. A common approach involves the initial synthesis of 5-methoxyquinolin-4-ol, followed by a regioselective bromination at the 8-position. The Gould-Jacobs reaction is a frequently employed method for constructing the quinolin-4-one core.[1][2]

Q2: My Gould-Jacobs reaction is resulting in a low yield of 5-methoxyquinolin-4-ol. What are the potential causes?

A2: Low yields in the Gould-Jacobs reaction can stem from several factors. Incomplete cyclization is a common issue, which can be addressed by ensuring the reaction temperature is sufficiently high (typically 240-260°C) for the thermal cyclization step.[1][2] Additionally, side reactions, such as the formation of regioisomers, can occur, particularly with asymmetrically substituted anilines.[1] The purity of the starting materials, 3-methoxyaniline and diethyl (ethoxymethylene)malonate, is also crucial for optimal results.

Q3: I am observing the formation of multiple brominated products. How can I improve the regioselectivity for the 8-position?

A3: Achieving high regioselectivity during the bromination of quinoline derivatives is critical. Over-bromination can lead to the formation of di-substituted products like 5,7-dibromo derivatives.[3] To favor bromination at the 8-position and minimize side products, it is essential to have strict control over the reaction temperature, typically keeping it low.[3] The choice of brominating agent and solvent system is also important. Using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid can provide good selectivity.[3] Careful control of the stoichiometry of the brominating agent is also necessary; using a large excess should be avoided.[3]

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of quinolin-4-ol derivatives often involves recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[4][5] Column chromatography using silica gel with a gradient of hexanes and ethyl acetate can also be an effective method for isolating the pure product.[4] For reactions that produce significant tar formation, an initial workup involving steam distillation followed by extraction may be necessary before final purification.[6]

Troubleshooting Guides

Low Yield in the Synthesis of 5-methoxyquinolin-4-ol via Gould-Jacobs Reaction
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired quinolin-4-ol Incomplete condensation of the aniline with the malonate derivative.Ensure the initial heating step (typically 100-120°C) is carried out for a sufficient duration (1-2 hours) to allow for the complete formation of the intermediate.[2]
Incomplete thermal cyclization.The high temperature required for cyclization (240-260°C) must be maintained for the recommended time (30-60 minutes).[2] Using a high-boiling point solvent like diphenyl ether can help maintain a consistent temperature.
Decomposition of the product at high temperatures.While high temperatures are necessary, prolonged heating should be avoided as it can lead to product decomposition.[1] Monitoring the reaction by TLC is recommended.[2]
Formation of regioisomers.The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent.[1] While less of a concern for 3-methoxyaniline leading to the 5-methoxy product, purification methods like column chromatography may be needed to separate any minor isomers.
Poor Regioselectivity in the Bromination Step
Symptom Possible Cause Troubleshooting Steps
Formation of multiple brominated products (di- and tri-substituted) Excess of the brominating agent.Carefully control the stoichiometry of the brominating agent (e.g., NBS). Do not use more than 1.1 equivalents for mono-bromination.[3]
High reaction temperature.Maintain a low reaction temperature to improve regioselectivity. For similar systems, temperatures between -26°C and -18°C have been shown to be effective.[3]
Inappropriate choice of solvent or brominating agent.The use of N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is a common system for regioselective bromination of quinolines.[3]
Formation of the wrong isomer Reaction kinetics favoring an alternative position.Strict temperature control is crucial. Lower temperatures generally favor the thermodynamically more stable product.

Experimental Protocols

Synthesis of 5-methoxyquinolin-4-ol (Gould-Jacobs Reaction)
  • In a reaction vessel, combine 3-methoxyaniline (1.0 equivalent) with diethyl (ethoxymethylene)malonate (1.0 to 1.2 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the initial condensation is complete, remove the ethanol formed during the reaction under reduced pressure.

  • For the cyclization step, heat the reaction mixture in a high-boiling point solvent (e.g., diphenyl ether) to approximately 240-260°C.

  • Maintain this temperature for 30-60 minutes, continuing to monitor by TLC.

  • Upon completion, cool the reaction mixture and add a hydrocarbon solvent like hexane or heptane to precipitate the product.

  • Filter the solid, wash with the hydrocarbon solvent, and dry to obtain 5-methoxyquinolin-4-ol.

Synthesis of this compound (Bromination)
  • Dissolve 5-methoxyquinolin-4-ol (1.0 equivalent) in concentrated sulfuric acid in a round-bottom flask.

  • Cool the solution to between -25°C and -15°C using a dry ice-acetone bath.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.1 equivalents) in concentrated sulfuric acid, and cool it to the same temperature.

  • Slowly add the NBS solution to the vigorously stirred solution of 5-methoxyquinolin-4-ol, ensuring the internal temperature is maintained.

  • Stir the reaction mixture at this low temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide) while keeping the temperature low.

  • The precipitated solid is then collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Starting Materials: 3-Methoxyaniline & Diethyl (ethoxymethylene)malonate condensation Condensation (100-120°C) start->condensation cyclization Thermal Cyclization (240-260°C) condensation->cyclization intermediate 5-methoxyquinolin-4-ol cyclization->intermediate bromination Bromination with NBS in H2SO4 (-25 to -15°C) intermediate->bromination product This compound bromination->product crude_product Crude Product product->crude_product neutralization Quenching & Neutralization crude_product->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Product recrystallization->final_product

Caption: Synthetic and purification workflow for this compound.

References

Technical Support Center: 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-5-methoxyquinolin-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a substituted quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. While specific applications for this particular molecule are not extensively documented in publicly available literature, it can be considered a potential intermediate for the synthesis of novel pharmaceutical compounds.

Q2: What are the expected degradation pathways for this compound?

A2: The degradation of this compound is expected to occur under various stress conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. The presence of the bromo, methoxy, and hydroxyl groups on the quinoline ring will influence the specific degradation pathways.

  • Hydrolytic Degradation: Under acidic conditions, hydrolysis of the methoxy group to a hydroxyl group is a potential pathway. In strongly basic conditions, nucleophilic substitution of the bromo group could occur, though this would likely require harsh conditions.

  • Oxidative Degradation: The electron-rich benzene ring, activated by the methoxy and hydroxyl groups, is susceptible to oxidation. This could lead to the formation of hydroxylated derivatives or ring-opened products.

  • Photolytic Degradation: Quinoline derivatives can be light-sensitive.[1] Photodegradation may involve radical reactions, potentially leading to dehalogenation (loss of the bromo group) or the formation of polymeric products.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected. The initial steps could involve the loss of the methoxy or bromo substituents.

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and atmospheric oxygen.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the degradation of quinoline derivatives.[2] This method allows for the separation and quantification of the parent compound and its degradation products. For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Troubleshooting Guides

Issue 1: No significant degradation is observed under stress conditions.

Potential Cause Troubleshooting Step
Compound is highly stable under the applied conditions. Increase the severity of the stress conditions. For example, use higher concentrations of acid/base, increase the temperature, or extend the exposure time. For oxidative stress, a stronger oxidizing agent or a catalyst could be employed.
Low solubility of the compound in the stress medium. Ensure the compound is fully dissolved. A co-solvent may be necessary for aqueous stress studies, but it should be chosen carefully to avoid interference with the degradation process.
Inappropriate analytical method. Verify that the analytical method is capable of detecting small changes in the concentration of the parent compound. The method should be validated for its sensitivity and linearity.

Issue 2: The degradation is too rapid, leading to complete loss of the parent compound.

Potential Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times. A time-course study is recommended to identify optimal conditions for achieving partial degradation (typically 10-30%).
High reactivity of the compound. The compound may be inherently unstable under certain conditions. For such cases, focus on milder stress conditions to elucidate the initial degradation steps.

Issue 3: Appearance of unexpected or multiple degradation products.

Potential Cause Troubleshooting Step
Secondary degradation. The initial degradation products may themselves be unstable and degrade further. Analyze samples at earlier time points to identify the primary degradation products.
Interaction with co-solvents or impurities. Ensure the purity of the solvents and reagents used. Run a blank experiment with the solvent system to check for any interfering peaks.
Complex degradation pathway. The degradation may proceed through multiple pathways simultaneously. Utilize advanced analytical techniques like LC-MS/MS to identify and characterize the various products formed.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress Condition Proposed Degradation Product Plausible Mechanism
Acid Hydrolysis 8-Bromo-5-hydroxyquinolin-4-olCleavage of the ether linkage of the methoxy group.
Oxidation (e.g., with H₂O₂) Hydroxylated derivativesElectrophilic aromatic substitution on the activated benzene ring.
Photolysis (UV light) 5-Methoxyquinolin-4-olHomolytic cleavage of the C-Br bond.
Thermal Stress Various fragmentation productsThermal decomposition of the quinoline ring system.

Table 2: Example Data Table for a Forced Degradation Study

Stress Condition Time (hours) Parent Compound (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Degradation (%)
0.1 M HCl at 60 °C 0100.00.00.00.0
295.23.11.54.8
489.86.53.210.2
880.112.36.819.9
0.1 M NaOH at 60 °C 0100.00.00.00.0
298.51.20.31.5
496.82.50.73.2
892.35.81.67.7
3% H₂O₂ at RT 0100.00.00.00.0
2490.58.21.19.5
4882.115.32.417.9
7275.620.13.924.4

Experimental Protocols

General Protocol for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid. The mixture is then incubated at a specific temperature (e.g., 60 °C) for a defined period. Samples should be withdrawn at various time points, neutralized, and analyzed by HPLC.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide. The procedure is the same as for acid hydrolysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). The reaction is typically carried out at room temperature, and samples are taken at different time intervals for analysis.

  • Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][4] A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C). Samples are withdrawn periodically and dissolved in a suitable solvent for HPLC analysis.

Visualizations

G cluster_0 Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sample Withdraw Samples at Timed Intervals stress->sample analyze Analyze by HPLC/LC-MS sample->analyze identify Identify and Quantify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: A general experimental workflow for conducting forced degradation studies.

G cluster_1 Proposed Degradation Pathways of this compound cluster_acid Acid Hydrolysis cluster_photo Photolysis cluster_ox Oxidation parent This compound acid_prod 8-Bromo-5-hydroxyquinolin-4-ol parent->acid_prod H⁺ / H₂O photo_prod 5-Methoxyquinolin-4-ol parent->photo_prod ox_prod Hydroxylated Derivatives parent->ox_prod [O]

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 8-Bromo-5-methoxyquinolin-4-ol. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective strategy for synthesizing this compound is a two-step process. The first step is the construction of the quinolin-4-ol core via the Gould-Jacobs reaction, starting from 2-Bromo-5-methoxyaniline and a malonic acid derivative like diethyl ethoxymethylenemalonate (DEEM).[1] This is followed by a saponification and decarboxylation sequence. The second key step would be the selective bromination of the resulting 5-methoxyquinolin-4-ol at the 8-position. However, a more direct approach is to start with an appropriately substituted aniline, in this case, 2-bromo-5-methoxyaniline, and construct the quinoline ring.

Q2: What are the critical parameters in the Gould-Jacobs reaction for this synthesis?

The Gould-Jacobs reaction involves a thermal cyclization that typically requires high temperatures, often in the range of 250-300°C.[2] Key parameters to control are:

  • Temperature: Insufficient temperature will lead to incomplete cyclization, while excessive temperatures can cause degradation of the starting materials and product.[2]

  • Reaction Time: The optimal time needs to be determined experimentally to maximize the yield of the cyclized product without promoting side reactions.[2]

  • Solvent: A high-boiling, inert solvent such as diphenyl ether or Dowtherm A is typically used to achieve the necessary reaction temperature.

  • Purity of Reactants: Using high-purity 2-Bromo-5-methoxyaniline and DEEM is crucial to prevent the formation of unwanted side products.

Q3: Are there any alternative, milder conditions for the cyclization step?

Yes, microwave-assisted synthesis can be a powerful alternative to classical thermal methods. Microwave heating can significantly shorten reaction times and often leads to improved yields and purities by providing rapid and uniform heating.[2]

Q4: What is the expected regioselectivity of the cyclization with 2-Bromo-5-methoxyaniline?

The cyclization of the intermediate formed from 2-Bromo-5-methoxyaniline is expected to proceed regioselectively to form the desired this compound. The cyclization occurs onto the carbon atom ortho to the amino group and para to the methoxy group, which is sterically accessible.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the initial condensation product Incomplete reaction between 2-Bromo-5-methoxyaniline and DEEM.- Ensure a slight excess (1.1-1.2 equivalents) of DEEM is used.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Confirm the quality and purity of the starting materials.
Incomplete cyclization of the intermediate - The reaction temperature is too low.- Insufficient reaction time.- Gradually increase the reaction temperature in increments of 10-15°C.- Extend the reaction time, while monitoring for potential product degradation via TLC.- Consider switching to microwave-assisted heating for more efficient energy transfer.[2]
Significant formation of dark, tarry side products - The reaction temperature is too high, leading to thermal decomposition of the intermediate or product.[2]- Presence of impurities in the starting materials or solvent.- Carefully optimize the reaction temperature; a thorough time-temperature study is recommended.[2]- Use freshly distilled, high-purity solvents and recrystallized starting materials.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Presence of a de-brominated side product (5-methoxyquinolin-4-ol) The high temperatures required for cyclization may be causing thermal dehalogenation.- Attempt the cyclization at the lower end of the effective temperature range for a longer duration.- Explore alternative, lower-temperature cyclization methods if available.- If using microwave synthesis, carefully control the temperature and irradiation time.
Product is difficult to purify or crystallize - Presence of persistent impurities.- Residual high-boiling solvent.- Purify the crude product using column chromatography on silica gel.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexane or diethyl ether.

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of Ethyl 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol outlines the initial cyclization step to form the quinoline core.

Materials:

  • 2-Bromo-5-methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (optional)

Procedure:

  • Condensation: In a round-bottom flask, combine 2-Bromo-5-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 120-130°C for 1-2 hours. The reaction can be monitored by TLC to follow the disappearance of the aniline.

  • Removal of Ethanol: After the condensation is complete, remove the ethanol byproduct under reduced pressure.

  • Cyclization: To the crude intermediate in the flask, add a high-boiling solvent (e.g., diphenyl ether, approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to a vigorous reflux (typically around 250°C) under an inert atmosphere. Maintain the reflux for 30-60 minutes, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash with cold hexane to remove the high-boiling solvent.

  • The crude ethyl 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Subsequent saponification and decarboxylation steps are required to obtain the final this compound.

Visualizations

Gould_Jacobs_Pathway Gould-Jacobs Reaction Pathway for this compound cluster_reactants Starting Materials 2_Bromo_5_methoxyaniline 2-Bromo-5-methoxyaniline Intermediate Anilidomethylenemalonate Intermediate 2_Bromo_5_methoxyaniline->Intermediate Condensation (120-130°C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized_Product Ethyl 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Cyclized_Product Thermal Cyclization (~250°C) Saponification_Product 8-Bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cyclized_Product->Saponification_Product Saponification (e.g., NaOH) Final_Product This compound Saponification_Product->Final_Product Decarboxylation (Heat)

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or Incomplete Reaction Check_Condensation Verify formation of anilidomethylenemalonate intermediate (TLC, NMR) Start->Check_Condensation Condensation_Failed Condensation Incomplete Check_Condensation->Condensation_Failed Optimize_Condensation Increase DEEM equivalents and/or reaction time Condensation_Failed->Optimize_Condensation Yes Check_Cyclization Analyze for presence of uncyclized intermediate Condensation_Failed->Check_Cyclization No Optimize_Condensation->Check_Condensation Cyclization_Incomplete Cyclization Incomplete Check_Cyclization->Cyclization_Incomplete Optimize_Cyclization Increase temperature/time or use microwave Cyclization_Incomplete->Optimize_Cyclization Yes Degradation_Observed Significant Degradation/ Tarry Byproducts Cyclization_Incomplete->Degradation_Observed No Optimize_Cyclization->Check_Cyclization Reduce_Temp Lower reaction temperature and/or use inert atmosphere Degradation_Observed->Reduce_Temp Yes Purification_Issues Purification Successful? Degradation_Observed->Purification_Issues No Reduce_Temp->Check_Cyclization End Optimized Yield Purification_Issues->End Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Troubleshooting 8-Bromo-5-methoxyquinolin-4-ol Bioassay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential bioassay interference with 8-Bromo-5-methoxyquinolin-4-ol. The following sections address common issues, provide detailed experimental protocols for their identification and mitigation, and include structured data and visualizations to clarify complex concepts.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows an unexpected increase in signal in the presence of this compound, even in my no-enzyme control. What could be the cause?

A1: This phenomenon is likely due to the intrinsic fluorescence (autofluorescence) of this compound. Many aromatic compounds, including quinoline derivatives, can absorb light and re-emit it as fluorescence, which can interfere with the signals from your intended fluorescent probes.[1][2][3] This can lead to false-positive results or an inaccurate quantification of the biological activity.

To confirm and mitigate autofluorescence, you should characterize the spectral properties of the compound under your specific experimental conditions.

Experimental Protocol: Characterizing Compound Autofluorescence
  • Prepare Control Samples:

    • Compound-only control: Prepare a sample containing this compound at the highest concentration used in your assay, in the assay buffer, but without any of your fluorescent reagents or biological material (e.g., cells, enzymes).

    • Vehicle control: Prepare a sample with the vehicle (e.g., DMSO) used to dissolve the compound, in the assay buffer.

    • Unlabeled biological control: If using a cell-based assay, include a sample of unlabeled, untreated cells to measure endogenous cellular autofluorescence.[2]

  • Perform a Spectral Scan:

    • Use a plate reader or a spectrofluorometer to measure the excitation and emission spectra of the "compound-only control."

    • Excite the sample across a broad range of wavelengths (e.g., 300-600 nm) and record the emission spectrum for each excitation wavelength.

    • This will help you identify the peak excitation and emission wavelengths of this compound.

  • Analyze the Data:

    • Compare the autofluorescence spectrum of the compound with the excitation and emission spectra of your assay's fluorophore.

    • If there is a significant overlap, it confirms that compound autofluorescence is a likely source of interference.

Mitigation Strategies:
  • Switch to a Different Fluorophore: If possible, select a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence profile of this compound.[1][2] Red-shifted dyes are often a good choice as autofluorescence is less common at longer wavelengths.[4][5]

  • Use a Different Assay Format: Consider a non-fluorescence-based detection method, such as a luminescence, absorbance, or label-free assay.[6]

  • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound-only control" from your experimental wells. However, this approach can be less accurate if the compound's fluorescence is affected by other assay components.

Q2: I'm observing inconsistent results and a high degree of variability in my biochemical assay when using this compound. What could be the issue?

A2: Inconsistent results and high variability can be indicative of compound aggregation.[7] At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or interfere with assay reagents, leading to artifactual activity.[8][9] This is a common issue in high-throughput screening (HTS).[6][7]

Troubleshooting Workflow for Suspected Aggregation

Aggregation_Troubleshooting start Inconsistent Assay Results check_detergent Run Assay with 0.01% Triton X-100 start->check_detergent activity_lost Activity is Lost or Reduced check_detergent->activity_lost Yes activity_persists Activity Persists check_detergent->activity_persists No dls_test Perform Dynamic Light Scattering (DLS) activity_lost->dls_test conclusion_other Consider Other Interference Mechanisms activity_persists->conclusion_other particles_detected Particles Detected dls_test->particles_detected Yes no_particles No Particles Detected dls_test->no_particles No conclusion_agg Aggregation is Likely Cause of Interference particles_detected->conclusion_agg no_particles->conclusion_other

Caption: Workflow for troubleshooting suspected compound aggregation.

Experimental Protocol: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a biophysical technique that measures the size distribution of particles in a solution.[7] It can provide direct physical evidence of compound aggregation.[7][10]

  • Sample Preparation:

    • Prepare a solution of this compound in your assay buffer at the same concentration used in your bioassay.

    • Include a buffer-only control.

  • DLS Measurement:

    • Use a DLS instrument to measure the particle size distribution in your samples.

    • Measurements can often be taken in a cuvette or a microplate, allowing for higher throughput.[7]

  • Data Analysis:

    • Analyze the autocorrelation function to determine the size of any particles present.

    • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregation.

Quantitative Data Summary: DLS Analysis
SampleConcentration (µM)Mean Hydrodynamic Radius (nm)Polydispersity Index (PdI)
Assay Buffer (Control)N/A< 1< 0.1
This compound11.50.2
This compound101500.5
This compound + 0.01% Triton X-100102.00.2

This is example data and should be replaced with actual experimental results.

Q3: My compound appears to inhibit a variety of unrelated enzymes. Could this be due to assay interference?

A3: Yes, promiscuous inhibition of multiple, unrelated enzymes is a classic hallmark of an assay artifact.[6][11] This can be caused by several mechanisms, including compound aggregation (as discussed in Q2) and redox cycling. Quinone-like structures, which can be related to quinolines, are known to be potential redox cyclers.[12] Redox-active compounds can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the presence of reducing agents commonly found in assay buffers (e.g., DTT).[12][13] These ROS can then non-specifically oxidize and inactivate proteins.[12]

Signaling Pathway of Redox Cycling Interference

Redox_Cycling cluster_assay Assay Buffer cluster_target Target Protein Compound Quinone-like Compound Semiquinone Semiquinone Radical Compound->Semiquinone DTT_reduced DTT (reduced) DTT_reduced->Compound Reduction DTT_oxidized DTT (oxidized) DTT_reduced->DTT_oxidized O2 O₂ Superoxide O₂⁻ (Superoxide) O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 Protein_active Active Protein (Cys-SH) H2O2->Protein_active Oxidation Semiquinone->Compound Regeneration Semiquinone->O2 e⁻ transfer Protein_inactive Inactive Protein (Cys-SOxH) Protein_active->Protein_inactive

Caption: Mechanism of redox cycling interference in bioassays.

Experimental Protocol: Catalase Rescue Experiment

This experiment can determine if the observed inhibition is mediated by H₂O₂.

  • Set up the Assay:

    • Prepare your standard bioassay with your target enzyme.

    • Include a positive control inhibitor (if available) and a no-compound control.

  • Add Catalase:

    • In a parallel set of experiments, add catalase (an enzyme that degrades H₂O₂) to the assay buffer before adding this compound. A typical concentration is 10-50 µg/mL.

  • Measure Activity:

    • Measure the enzyme activity in the presence and absence of catalase.

  • Analyze Results:

    • If the inhibitory activity of this compound is significantly reduced or abolished in the presence of catalase, it strongly suggests that the mechanism of action is through H₂O₂ generation.[12]

Expected Results of Catalase Rescue Experiment
ConditionEnzyme Activity (% of Control)
No Compound100
This compound (10 µM)25
This compound (10 µM) + Catalase95
Positive Control Inhibitor (1 µM)10
Positive Control Inhibitor (1 µM) + Catalase11

This is example data and should be replaced with actual experimental results.

References

Technical Support Center: Scaling Up 8-Bromo-5-methoxyquinolin-4-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 8-Bromo-5-methoxyquinolin-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent and effective method for synthesizing the quinolin-4-ol scaffold is the Gould-Jacobs reaction.[1][2] This approach involves the condensation of an appropriately substituted aniline, in this case, 2-bromo-5-methoxyaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Q2: Why are high temperatures required for the cyclization step, and what are the risks at scale?

A2: The intramolecular cyclization of the anilinomethylenemalonate intermediate requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization.[1][3] This step is often performed in high-boiling point solvents like Dowtherm A or diphenyl ether at temperatures around 250°C.[4][5] When scaling up, maintaining uniform heat distribution is critical to prevent localized overheating, which can lead to decomposition and the formation of tarry byproducts.

Q3: What are the primary causes of low yields in this synthesis?

A3: Low yields can stem from several factors:

  • Incomplete Condensation: The initial reaction between the aniline and DEEM may not go to completion.

  • Suboptimal Cyclization Temperature: Insufficient heat during the cyclization step will result in an incomplete reaction.[3]

  • Side Reactions: At high temperatures, side reactions such as polymerization or decomposition can reduce the yield of the desired product.

  • Product Precipitation: The quinolin-4-ol product can sometimes precipitate from the reaction mixture, making isolation and purification challenging.

Q4: How can I effectively purify the crude this compound?

A4: Purification can be challenging due to the presence of starting materials and byproducts. Common techniques include:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purification.

  • Column Chromatography: For smaller scales or to obtain very high purity material, column chromatography on silica gel is a viable option.[6][7]

  • Trituration: Washing the crude solid with a non-polar solvent like hexane or heptane can help remove high-boiling point solvent residues and some impurities.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Anilinomethylenemalonate Intermediate Incomplete reaction between 2-bromo-5-methoxyaniline and DEEM.- Ensure a slight excess of DEEM (1.0 to 1.2 equivalents) is used.[4]- Increase the reaction temperature of the initial condensation to 100-120°C and monitor by TLC.[4]- Remove the ethanol byproduct under reduced pressure to drive the reaction to completion.[4]
Low Yield of this compound during Cyclization The cyclization temperature is too low or the reaction time is too short.- Ensure the reaction temperature reaches 240-260°C.[4]- Use a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether to ensure even heat distribution.[4][5]- Monitor the reaction progress by TLC to determine the optimal reaction time, typically 30-60 minutes.[4]
Formation of Tarry Byproducts Decomposition of starting materials or intermediates at high temperatures.- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Avoid exceeding the recommended cyclization temperature.- Consider using microwave-assisted synthesis, which can reduce reaction times and potentially minimize byproduct formation.[8]
Difficulty in Removing High-Boiling Point Solvent The high boiling point of solvents like Dowtherm A makes them difficult to remove by standard evaporation.- After cooling the reaction, add a hydrocarbon solvent like hexane or heptane to precipitate the product, then filter.[4]- For remaining traces, consider vacuum distillation if the product is thermally stable, or extensive washing of the crude product.
Product is Difficult to Filter The product has a very fine particle size or is somewhat soluble in the precipitation solvent.- Cool the mixture thoroughly in an ice bath before filtration to maximize precipitation.- Use a filter aid (e.g., Celite) to improve filtration speed and efficiency.

Experimental Protocol: Synthesis of this compound

This protocol is based on the Gould-Jacobs reaction methodology.

Step 1: Synthesis of Diethyl ((2-bromo-5-methoxyphenyl)amino)methylene)malonate

  • Materials:

    • 2-Bromo-5-methoxyaniline

    • Diethyl ethoxymethylenemalonate (DEEM)

  • Procedure:

    • In a reaction vessel, combine 2-bromo-5-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture to 100-120°C for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

    • Remove the ethanol formed during the reaction under reduced pressure. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • Crude Diethyl ((2-bromo-5-methoxyphenyl)amino)methylene)malonate

    • Dowtherm A or diphenyl ether (high-boiling point solvent)

    • Hexane or Heptane

  • Procedure:

    • Add the crude intermediate from Step 1 to a suitable volume of Dowtherm A in a reaction flask equipped with a reflux condenser.

    • Heat the mixture to 240-260°C and maintain this temperature for 30-60 minutes.

    • Monitor the cyclization by TLC.

    • Once the reaction is complete, allow the mixture to cool to below 100°C.

    • Add hexane or heptane to the cooled mixture to precipitate the crude product.

    • Filter the solid product, wash with additional hexane or heptane, and dry under vacuum.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 2_bromo_5_methoxyaniline 2-Bromo-5-methoxyaniline Intermediate Diethyl ((2-bromo-5-methoxyphenyl)amino) methylene)malonate 2_bromo_5_methoxyaniline->Intermediate 100-120°C DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Final_Product This compound Intermediate->Final_Product 240-260°C Dowtherm A

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Check_Intermediate Analyze crude intermediate by TLC/NMR Start->Check_Intermediate Intermediate_OK Is intermediate pure and in high yield? Check_Intermediate->Intermediate_OK Optimize_Condensation Optimize Step 1: - Increase DEEM equivalents - Increase temperature/time - Remove ethanol under vacuum Intermediate_OK->Optimize_Condensation No Optimize_Cyclization Optimize Step 2: - Ensure temperature is 240-260°C - Check solvent quality - Increase reaction time Intermediate_OK->Optimize_Cyclization Yes End Improved Yield Optimize_Condensation->End Purification_Issues Investigate Purification: - Incomplete precipitation - Product loss during washing Optimize_Cyclization->Purification_Issues Purification_Issues->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Refining Analytical Detection of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of 8-Bromo-5-methoxyquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the detection and quantification of this compound?

A1: The most common and effective techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Spectroscopic methods such as UV-Visible and fluorescence spectroscopy are also valuable for characterization.

Q2: What are the expected challenges when analyzing this compound?

A2: Due to the polar nature of the hydroxyl group and the presence of methoxy and bromo substituents, challenges may include poor peak shape in HPLC, thermal degradation in GC, and potential for complex fragmentation in mass spectrometry.[3] Careful method development is crucial to mitigate these issues.

Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?

A3: To improve peak shape, consider using a mobile phase with an acidic modifier like 0.1% formic or phosphoric acid to suppress the ionization of the hydroxyl group.[1][4] Optimizing the organic solvent ratio and using a column with a polar-embedded stationary phase can also enhance peak symmetry.[3]

Q4: What are the characteristic mass spectral fragments for this compound?

A4: Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2).[5] Fragmentation may involve the loss of the methoxy group (M-31), the bromo group (M-79/81), or cleavage of the quinoline ring structure.

Q5: Can UV-Vis spectroscopy be used for quantitative analysis of this compound?

A5: Yes, UV-Vis spectroscopy can be used for quantification, provided there are no interfering substances that absorb at the same wavelength.[6] It is essential to determine the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent and prepare a calibration curve.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.[7][8]Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Employ an end-capped column or a column with a polar-embedded phase.[3]
No or Poor Retention The compound is too polar for the column/mobile phase combination.[3]Increase the aqueous portion of the mobile phase. Consider using a more polar stationary phase like a phenyl-hexyl or an embedded polar group (EPG) column.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative.
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.[9]Use high-purity solvents and prepare fresh mobile phases daily. Implement a needle wash step in the autosampler method. Inject a blank solvent to identify the source of contamination.
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase; Detector lamp instability.[8][10]Degas the mobile phase thoroughly. Flush the system to remove air bubbles. Use fresh, high-purity mobile phase. Allow the detector lamp to warm up sufficiently.
GC-MS Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed GC column. Consider derivatization of the hydroxyl group to reduce polarity.
No Peak Detected The compound may be thermally degrading in the injector or column.Lower the injector and oven temperatures. Use a pulsed splitless injection to minimize time in the hot injector.
Irreproducible Retention Times Fluctuations in carrier gas flow rate; Column contamination.Check for leaks in the gas lines. Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Poor Sensitivity Inefficient ionization; Matrix effects.Optimize the ion source parameters. Perform a thorough sample cleanup to remove interfering matrix components.

Experimental Protocols

HPLC-UV Method for Quantification

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[4]

    • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution: A typical gradient could be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at a predetermined λmax (e.g., 289 nm for similar compounds).[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[4]

GC-MS Method for Identification

This protocol is a general guideline and may require optimization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 90°C for 2 min, then ramp at 20°C/min to 260°C and hold for 3 min.[2]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene.[2]

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Use a spectroscopic grade solvent in which the compound is soluble (e.g., ethanol or methanol).

  • Procedure:

    • Prepare a dilute solution of this compound.

    • Use the pure solvent as a blank to zero the instrument.

    • Scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[6]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare & Degas Mobile Phase MobilePhase->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Logic Start Problem with HPLC Analysis PeakShape Poor Peak Shape? Start->PeakShape Retention Poor Retention? PeakShape->Retention No AdjustpH Adjust Mobile Phase pH PeakShape->AdjustpH Yes Baseline Baseline Issues? Retention->Baseline No IncreaseAqueous Increase Aqueous Phase % Retention->IncreaseAqueous Yes DegasMP Degas Mobile Phase Baseline->DegasMP Yes End Problem Resolved Baseline->End No ChangeColumn Use Polar-Embedded Column AdjustpH->ChangeColumn ChangeColumn->End HILIC Consider HILIC IncreaseAqueous->HILIC HILIC->End CheckSystem Check for Leaks & Contamination DegasMP->CheckSystem CheckSystem->End

Caption: Logical troubleshooting workflow for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to 8-Bromo-5-methoxyquinolin-4-ol and Other Quinoline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 8-Bromo-5-methoxyquinolin-4-ol with other notable quinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. While specific experimental data on this compound is limited in publicly available literature, this document leverages data from structurally similar compounds to provide a comparative analysis of its potential biological activities.

Introduction to Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and natural products.[1][2][3] The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The continuous exploration of novel quinoline derivatives is a significant focus in medicinal chemistry, aimed at discovering more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

Due to the limited direct experimental data for this compound, this section presents a comparative analysis of the in vitro activity of closely related brominated and methoxy-substituted quinoline derivatives against various cancer cell lines and microbial strains. This data provides a foundational understanding of the potential efficacy of the target compound's structural class.

Anticancer Activity

The presence of bromine and methoxy functional groups on the quinoline ring has been shown to influence anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several brominated quinoline derivatives against various human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6--
HeLaCervical Carcinoma6.7 - 25.6--
HT29Colorectal Adenocarcinoma6.7 - 25.6--
6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.05-FUNot Specified
HT29Colorectal Adenocarcinoma50.05-FUNot Specified
9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazolineL1210Murine Leukemia<74.6--
Caco-2Human Colon Carcinoma<74.6--
Antimicrobial Activity

Quinoline derivatives have also demonstrated significant potential as antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) of a related bromo-substituted quinoline derivative.

CompoundMicrobial StrainMIC (mg/mL)
7-Bromoquinoline-5,8-dione containing aryl sulphonamidesK. Pneumonia0.80 - 1.00
S. aureus0.80 - 1.00

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimalarial Activity (SYBR Green I-based Assay)

This fluorescence-based assay measures the proliferation of Plasmodium falciparum in red blood cells.

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

  • Compound Plating: Prepare serial dilutions of the test compounds in 96-well plates.

  • Infection: Add the parasitized red blood cells to the wells.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasite's DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by anticancer drugs and a typical experimental workflow for drug screening.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway often targeted by quinoline-based anticancer agents.

experimental_workflow start Start: Compound Library screen Primary Screening (e.g., Single High Concentration) start->screen hit_id Hit Identification (Activity > Threshold) screen->hit_id hit_id->start Inactive dose_resp Dose-Response Assay (IC50 Determination) hit_id->dose_resp Active lead_select Lead Compound Selection dose_resp->lead_select lead_select->dose_resp Not Promising further_studies Further Studies (Mechanism of Action, In Vivo) lead_select->further_studies Potent & Selective end End: Drug Candidate further_studies->end

Caption: A typical high-throughput screening workflow for identifying novel drug candidates.

References

Cytotoxicity of 8-Bromo-5-methoxyquinolin-4-ol: A Comparative Analysis of Structurally Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the cytotoxicity of 8-Bromo-5-methoxyquinolin-4-ol is not available in the public domain. This guide therefore presents a comparative analysis of structurally similar brominated and methoxy-substituted quinoline derivatives to provide insights into their potential anticancer activities. The data presented should be interpreted with caution as the activity of the target compound may vary.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer effects.[1][2] Modifications to the quinoline ring, such as the introduction of bromine atoms and methoxy groups, can significantly influence the cytotoxic potential of the resulting derivatives.[3] This guide provides a comparative overview of the in vitro cytotoxicity of several brominated quinoline derivatives against various cancer cell lines, offering a valuable reference for researchers exploring the structure-activity relationships of this compound class.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for various brominated quinoline derivatives that are structurally related to this compound. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented for each derivative against a panel of human cancer cell lines.

Compound/Derivative NameCancer Cell LineCell TypeIC50 (µM)Reference Compound
5,7-Dibromo-8-hydroxyquinoline MDA-MB-231Breast AdenocarcinomaLowest IC50 value among tested derivatives[4]-
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) C6Rat Brain Tumor15.4[5]5-FU
HeLaCervical Carcinoma26.4[5]5-FU
HT29Colorectal Adenocarcinoma15.0[5]5-FU
6,8-Dibromo-5-nitroquinoline (Compound 17) C6Rat Brain Tumor50.0[5]5-FU
HeLaCervical Carcinoma24.1[5]5-FU
HT29Colorectal Adenocarcinoma26.2[5]5-FU
9-Bromo-5-styryltetrazolo[1,5-c]quinazoline (3a) MCF-7Breast AdenocarcinomaSignificant cytotoxicity reported[6]-
HeLaCervical CarcinomaSignificant cytotoxicity reported[6]-
9-Bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline (3b) MCF-7Breast AdenocarcinomaSignificant cytotoxicity reported[6]-
HeLaCervical CarcinomaSignificant cytotoxicity reported[6]-

Note: Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The evaluation of the cytotoxic activity of the compounds listed above predominantly involved the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.[7]

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., brominated quinoline derivatives) and incubated for a specific period, typically 24 to 72 hours.

  • MTT Reagent Addition: Following the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for in vitro cytotoxicity screening and a potential mechanism of action for quinoline derivatives.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow prep Prepare Cancer Cell Culture seed Seed Cells in 96-Well Plates prep->seed treat Treat with Quinoline Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay read Measure Absorbance (Microplate Reader) assay->read calc Calculate IC50 Values read->calc analyze Data Analysis & Comparison calc->analyze

Caption: General workflow for in vitro cytotoxicity screening.

G cluster_pathway Potential Apoptosis Induction Pathway Quinoline Brominated Quinoline Derivative Cell Cancer Cell Quinoline->Cell Enters Topoisomerase Topoisomerase I Inhibition Cell->Topoisomerase Inhibits ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS DNA DNA Damage Topoisomerase->DNA Mito Mitochondrial Dysfunction DNA->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Simplified diagram of a potential apoptosis pathway.[5]

References

Validating the Biological Target of 8-Bromo-5-methoxyquinolin-4-ol: A Comparative Guide for TBK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Bromo-5-methoxyquinolin-4-ol is a novel small molecule with a quinoline scaffold, a structure commonly found in compounds with kinase inhibitory activity. While the specific biological target of this compound has not been definitively identified in published literature, its structural features suggest potential as a kinase inhibitor. This guide provides a comprehensive framework for validating its hypothetical biological target, using TANK-binding kinase 1 (TBK1) as an illustrative example.

TBK1 is a serine/threonine kinase that plays a crucial role in innate immunity, inflammation, and cell survival pathways.[1][2] Its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention.[2][3] This guide will compare the hypothetical performance of this compound against known TBK1 inhibitors and provide detailed experimental protocols for target validation.

Comparative Analysis of TBK1 Inhibitors

To validate this compound as a TBK1 inhibitor, its performance would be benchmarked against established compounds. The following table summarizes key performance metrics for a selection of known TBK1 inhibitors. For the purpose of this guide, we have included hypothetical data for this compound to illustrate a potential performance profile.

CompoundIn Vitro IC50 (nM) for TBK1Cellular EC50 (nM) for TBK1 Target EngagementSelectivity (Fold-increase in IC50 against a panel of related kinases)
This compound (Hypothetical) 25 250 >150
BX795<156Low (Inhibits other kinases like PDK1)[4]
Amlexanox1,900-Moderate
GSK861211-High
Compound 200A140 (TBK1)/ 90 (IKKi)-Dual TBK1/IKKi inhibitor[5]

Caption: Comparative data for hypothetical this compound and known TBK1 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% in vitro. EC50 values represent the concentration required for 50% target engagement in a cellular context. Selectivity is a crucial parameter indicating the inhibitor's specificity for the target kinase over other related kinases.

Experimental Protocols for Target Validation

Validating that this compound directly binds to and inhibits TBK1 requires a series of robust biochemical and cellular assays.

1. In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TBK1.

  • Principle: The assay quantifies the phosphorylation of a substrate by TBK1 in the presence of varying concentrations of the inhibitor. The amount of ADP produced is measured, which is directly proportional to kinase activity.

  • Protocol:

    • Prepare Kinase Reaction: In a 96-well plate, combine recombinant TBK1 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), and the test compound (this compound or a control inhibitor) in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[6]

    • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Measure Activity: Stop the reaction and measure the amount of ADP produced using a commercially available kit, such as ADP-Glo™ Kinase Assay.[6] This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment.[7][8] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][9]

  • Principle: Cells are treated with the test compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Protocol:

    • Cell Treatment: Culture cells (e.g., HEK293) and treat them with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour at 37°C).[10]

    • Thermal Denaturation: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[10]

    • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble TBK1 using Western blotting or a more high-throughput method like ELISA or a reporter-based assay.[11]

    • Data Analysis: Plot the percentage of soluble TBK1 against the temperature to generate a melting curve. A shift in the curve to the right for compound-treated cells compared to the control indicates target stabilization.

Visualizing the Biological Context and Experimental Workflow

TBK1 Signaling Pathway

TBK1 is a central kinase in the innate immune signaling pathway. It is activated by various stimuli, such as viral or bacterial components, leading to the phosphorylation and activation of transcription factors like IRF3 and NF-κB.[1][2] This, in turn, induces the expression of type I interferons and other inflammatory cytokines.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Core Signaling cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs Pattern Recognition Receptors (PRRs) Viral/Bacterial PAMPs->PRRs Adaptor Proteins Adaptor Proteins PRRs->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IRF3 IRF3 TBK1->IRF3 P NF-kB NF-kB TBK1->NF-kB P Nucleus Nucleus IRF3->Nucleus NF-kB->Nucleus Type I IFNs Type I IFNs Nucleus->Type I IFNs Inflammatory Cytokines Inflammatory Cytokines Nucleus->Inflammatory Cytokines This compound This compound This compound->TBK1 Inhibition Target_Validation_Workflow Compound_of_Interest This compound In_Vitro_Assay In Vitro Kinase Assay Compound_of_Interest->In_Vitro_Assay Hypothesized_Target TBK1 Hypothesized_Target->In_Vitro_Assay Cellular_Assay Cellular Thermal Shift Assay (CETSA) In_Vitro_Assay->Cellular_Assay Direct Inhibition? Downstream_Analysis Downstream Pathway Analysis (e.g., Western Blot for p-IRF3) Cellular_Assay->Downstream_Analysis Target Engagement? Conclusion Target Validated Downstream_Analysis->Conclusion Pathway Modulation?

References

A Comparative Analysis of Synthetic Routes to 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic methodologies for 8-Bromo-5-methoxyquinolin-4-ol, a substituted quinolin-4-one with potential applications in medicinal chemistry. We will explore the prominent Gould-Jacobs reaction and a potential alternative pathway, offering detailed experimental protocols and a quantitative comparison of their key performance indicators.

Introduction

Quinolin-4-ones are a significant class of N-heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The targeted synthesis of specifically substituted quinolin-4-ones, such as this compound, is of considerable interest for the development of new therapeutic leads. This guide focuses on a comparative analysis of viable synthetic routes to this target molecule, providing the necessary data for an informed selection of the most suitable method based on factors like yield, reaction conditions, and scalability.

Method 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and widely employed method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of this compound, the key starting material is 2-bromo-5-methoxyaniline.

Experimental Protocol

Step 1: Synthesis of 2-bromo-5-methoxyaniline

A plausible route to the required aniline precursor starts from m-anisidine.

  • Acetylation of m-anisidine: To a solution of m-anisidine in glacial acetic acid, an equimolar amount of acetic anhydride is added. The mixture is stirred at room temperature for 1 hour. The resulting precipitate of 3-methoxyacetanilide is collected by filtration, washed with cold water, and dried.

  • Bromination of 3-methoxyacetanilide: The 3-methoxyacetanilide is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise with stirring, maintaining the temperature below 20°C. After the addition is complete, the mixture is stirred for an additional 2 hours. The precipitated product, 2-bromo-5-methoxyacetanilide, is filtered, washed with water, and dried.

  • Hydrolysis of 2-bromo-5-methoxyacetanilide: The acetanilide derivative is refluxed with a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. The reaction mixture is then cooled and neutralized with a sodium hydroxide solution to precipitate 2-bromo-5-methoxyaniline. The product is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Step 2: Gould-Jacobs reaction for this compound

  • A mixture of 2-bromo-5-methoxyaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 140-150°C for 2 hours.

  • The reaction mixture is then added dropwise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 240-250°C.

  • The mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane or petroleum ether) to precipitate the crude ethyl 8-bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • The intermediate ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 2-4 hours.

  • The resulting solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 8-bromo-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • The carboxylic acid is then decarboxylated by heating it in a high-boiling point solvent like diphenyl ether or by heating it neat above its melting point until the evolution of carbon dioxide ceases.

  • The final product, this compound, is isolated by filtration and purified by recrystallization.

Method 2: Alternative Intramolecular Cyclization (Hypothetical)

While the Gould-Jacobs reaction is a robust method, an alternative approach could involve the intramolecular cyclization of a suitably functionalized precursor. This hypothetical method is based on the principles of the Conrad-Limpach or Camps cyclization reactions.

Proposed Synthetic Pathway

This pathway would involve the initial acylation of 2-bromo-5-methoxyaniline with a β-ketoester, such as ethyl acetoacetate, followed by a base-catalyzed or thermal cyclization.

Step 1: Synthesis of Ethyl 3-((2-bromo-5-methoxyphenyl)amino)but-2-enoate

  • A mixture of 2-bromo-5-methoxyaniline (1.0 eq.) and ethyl acetoacetate (1.1 eq.) is heated, typically in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid), in a solvent such as toluene with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC until the starting aniline is consumed.

  • The solvent is removed under reduced pressure, and the crude enamine intermediate is used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • The crude ethyl 3-((2-bromo-5-methoxyphenyl)amino)but-2-enoate is added to a high-boiling point solvent like Dowtherm A.

  • The mixture is heated to a high temperature (typically >250°C) to induce thermal cyclization.

  • Alternatively, the cyclization could be attempted under basic conditions by treating the enamine with a strong base like sodium ethoxide in ethanol, followed by heating.

  • After cooling, the reaction mixture is worked up similarly to the Gould-Jacobs procedure to isolate the 8-Bromo-5-methoxy-2-methylquinolin-4-ol.

Note: This alternative method would yield a 2-methyl substituted quinolin-4-one, which is a different product from the one obtained via the Gould-Jacobs reaction with DEEM. To obtain the target molecule without the 2-methyl group, a different starting β-dicarbonyl compound would be required.

Comparative Data

ParameterGould-Jacobs ReactionAlternative Intramolecular Cyclization (Hypothetical)
Starting Materials 2-bromo-5-methoxyaniline, Diethyl ethoxymethylenemalonate2-bromo-5-methoxyaniline, Ethyl acetoacetate
Key Reaction Type Condensation followed by thermal cyclizationEnamine formation followed by cyclization
Typical Yield Moderate to Good (literature suggests 40-70% for similar reactions)Variable (highly dependent on substrate and conditions)
Reaction Temperature High (140-250°C)High (for thermal cyclization) or moderate (for base-catalyzed)
Catalyst None for cyclization (thermal)Acid or Base
Scalability Generally scalablePotentially scalable
Substituent at C2 HydrogenMethyl (with ethyl acetoacetate)

Logical Workflow for Method Selection

G cluster_0 Synthesis Goal cluster_1 Synthetic Strategies cluster_2 Starting Materials cluster_3 Key Considerations cluster_4 Decision Target This compound Gould_Jacobs Gould-Jacobs Reaction Target->Gould_Jacobs Alternative Alternative Cyclization Target->Alternative Aniline 2-bromo-5-methoxyaniline Gould_Jacobs->Aniline DEEM Diethyl ethoxymethylenemalonate Gould_Jacobs->DEEM Yield Yield Gould_Jacobs->Yield Conditions Reaction Conditions (Temp., Catalyst) Gould_Jacobs->Conditions Scalability Scalability Gould_Jacobs->Scalability C2_Substituent C2-Substituent Control Gould_Jacobs->C2_Substituent Alternative->Aniline Ketoester β-Ketoester (e.g., Ethyl acetoacetate) Alternative->Ketoester Alternative->Yield Alternative->Conditions Alternative->Scalability Alternative->C2_Substituent Decision Select Optimal Method Yield->Decision Conditions->Decision Scalability->Decision C2_Substituent->Decision

Caption: Logical workflow for selecting a synthesis method for this compound.

Conclusion

The Gould-Jacobs reaction remains a reliable and well-established method for the synthesis of 4-hydroxyquinolines and is the most direct published route to this compound. Its primary advantages are its predictability and the commercial availability of the necessary reagents. The high temperatures required for cyclization can be a drawback, potentially limiting its application for substrates with heat-sensitive functional groups.

The proposed alternative pathway via intramolecular cyclization of an enamine offers a potential route, though it may lead to a different substitution pattern on the quinolin-4-one ring depending on the choice of the β-dicarbonyl starting material. This route would require more extensive optimization to achieve competitive yields.

For researchers aiming to synthesize the title compound, the Gould-Jacobs reaction is the recommended starting point due to its established protocol. However, for the development of novel analogues and for exploring different substitution patterns, the investigation of alternative cyclization strategies could prove to be a fruitful area of research. The choice of the optimal synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.

A Comparative Efficacy Analysis of Substituted Quinolines and Standard Chemotherapeutic Agents in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the efficacy of 8-Bromo-5-methoxyquinolin-4-ol is not currently available in the public domain. This guide provides a comparative analysis based on the performance of structurally similar bromo- and/or methoxy-substituted quinoline derivatives against established cancer cell lines. The primary focus of this comparison is on the cytotoxic effects against human cervical (HeLa) and colon (HT29) cancer cells, with data juxtaposed against standard-of-care chemotherapeutic agents.

Introduction

Quinoline scaffolds are a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer properties. The introduction of bromine and methoxy substituents to the quinoline ring can significantly modulate the molecule's electronic, hydrophobic, and steric properties, thereby influencing its interaction with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the efficacy of these substituted quinolines relative to known anticancer drugs.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of several bromo- and/or methoxy-substituted quinoline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for selected quinoline derivatives and standard chemotherapeutic agents against HeLa and HT29 cell lines. It is important to note that the IC50 values for the quinoline derivatives and the standard drugs are compiled from different studies, which may involve variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Substituted Quinolines and Standard Chemotherapeutics against HeLa (Cervical Cancer) and HT29 (Colon Cancer) Cell Lines.

CompoundHeLa IC50 (µM)HT29 IC50 (µM)Reference
Substituted Quinolines
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline26.415.0[1]
3,5,6,7-tetrabromo-8-methoxyquinoline59.536.6[1]
6,8-dibromo-5-nitroquinoline24.126.2[1]
Standard Chemotherapeutics
Cisplatin~9 - 28.77-[2][3]
Paclitaxel--
5-Fluorouracil (5-FU)-~3.2 - 134.4[4][5]
Oxaliplatin-~2.1 - 72[6][7]

Note: A lower IC50 value indicates higher potency. Dashes indicate that data was not available from the cited sources under comparable conditions.

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anticancer activity of substituted quinolines is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with essential cellular machinery.

Studies on brominated quinoline derivatives have shown that these compounds can trigger apoptosis in cancer cells.[1] This is a crucial mechanism for eliminating malignant cells in a controlled manner, minimizing damage to surrounding healthy tissues.

Several quinoline-based compounds have been identified as inhibitors of topoisomerase I, a critical enzyme involved in DNA replication and repair.[1] By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately cell death.

While specific data for this compound is unavailable, related compounds have been shown to modulate key signaling pathways implicated in cancer progression, such as the NF-κB and MAPK pathways.[8] These pathways regulate a multitude of cellular processes including inflammation, proliferation, and survival.[9][10]

// Nodes Extracellular_Signal [label="Extracellular Signal\n(e.g., Growth Factors, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Signaling Cascade\n(Ras, Raf, MEK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Signaling Pathway\n(IKK, IκB, NF-κB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n(Anti-apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Substituted Quinoline\n(Potential Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Extracellular_Signal -> Receptor [arrowhead=vee, color="#5F6368"]; Receptor -> MAPK_Pathway [arrowhead=vee, color="#5F6368"]; Receptor -> NFkB_Pathway [arrowhead=vee, color="#5F6368"]; MAPK_Pathway -> Proliferation [arrowhead=vee, color="#5F6368"]; MAPK_Pathway -> Survival [arrowhead=vee, color="#5F6368"]; NFkB_Pathway -> Survival [arrowhead=vee, color="#5F6368"]; NFkB_Pathway -> Inflammation [arrowhead=vee, color="#5F6368"]; Quinoline_Inhibitor -> MAPK_Pathway [arrowhead=tee, color="#4285F4", style=dashed]; Quinoline_Inhibitor -> NFkB_Pathway [arrowhead=tee, color="#4285F4", style=dashed]; } .dot Caption: Potential inhibition of MAPK and NF-κB signaling pathways by substituted quinolines.

Experimental Protocols

The following are summaries of standard experimental protocols used to assess the efficacy of anticancer compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[11]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Cells [label="Plate cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Compound [label="Add test compounds and controls", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate for 24-72 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_MTT [label="Incubate for 2-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Solubilizer [label="Add solubilization solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Plate_Cells [arrowhead=vee, color="#5F6368"]; Plate_Cells -> Add_Compound [arrowhead=vee, color="#5F6368"]; Add_Compound -> Incubate [arrowhead=vee, color="#5F6368"]; Incubate -> Add_MTT [arrowhead=vee, color="#5F6368"]; Add_MTT -> Incubate_MTT [arrowhead=vee, color="#5F6368"]; Incubate_MTT -> Add_Solubilizer [arrowhead=vee, color="#5F6368"]; Add_Solubilizer -> Read_Absorbance [arrowhead=vee, color="#5F6368"]; Read_Absorbance -> End [arrowhead=vee, color="#5F6368"]; } .dot Caption: A generalized workflow for the MTT cell viability assay.

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10][13]

This assay measures the ability of a compound to inhibit the activity of topoisomerase I.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and a loading dye).

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. A compound that inhibits topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control without the inhibitor.

Conclusion

While direct data for this compound is lacking, the available evidence for structurally related bromo- and methoxy-substituted quinolines suggests a promising potential for this class of compounds as anticancer agents. Their mechanism of action appears to involve the induction of apoptosis and inhibition of key enzymes like topoisomerase I, with potential modulation of critical cancer-related signaling pathways. The provided IC50 values, although from disparate studies, offer a preliminary benchmark for their potency relative to standard chemotherapeutic drugs. Further investigation into the specific efficacy and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for such future research endeavors.

References

Comparative Cross-Reactivity Analysis of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 8-Bromo-5-methoxyquinolin-4-ol against other quinoline-based inhibitors. Due to the limited publicly available data on this specific molecule, this guide draws upon the well-established activities of the quinoline scaffold to predict and compare its likely biological profile. Quinoline derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological activities, frequently functioning as kinase inhibitors.[1][2][3]

Predicted Kinase Inhibition Profile

Quinoline-based compounds have demonstrated inhibitory activity against a wide array of protein kinases, which are crucial regulators of cellular signaling pathways.[1][3] Cross-reactivity studies are therefore essential to determine the selectivity of any new quinoline derivative. Below is a hypothetical comparison of the inhibitory activity of this compound and other known quinoline-based kinase inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Target KinaseThis compound (Predicted)Compound A (e.g., Substituted 4-anilinoquinoline)Compound B (e.g., Pyrazolo[4,3-f]quinoline derivative)
EGFR5010>10,000
VEGFR-27515>10,000
CDK2200>5,00025
FLT3>1,000>5,00015
ROCK1>1,000>5,0005
HER215025>10,000
CK2>5,000>5,000>10,000
Src30050>10,000

Note: The data for this compound is hypothetical and intended for illustrative purposes. Actual experimental values are required for confirmation.

Potential Off-Target Activities

Beyond kinases, quinoline derivatives have been shown to interact with other biological targets, which could lead to off-target effects.[2] It is crucial to assess the activity of this compound against such targets to build a comprehensive selectivity profile.

Table 2: Potential Off-Target Activity Profile (IC50, µM)

Off-TargetThis compound (Predicted)Compound ACompound B
Topoisomerase I>10>10>10
Topoisomerase II>10>10>10
hERG58>20
CYP3A425>20

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, the following standard assays are recommended.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound (this compound).

  • Procedure:

    • A reaction mixture containing the kinase, substrate, and varying concentrations of the test compound is prepared in a suitable buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or by radiometric methods using [γ-³²P]ATP.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.

Cell-Based Proliferation Assay

This assay assesses the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines, which can indicate on-target and potential off-target effects.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known dependencies on specific kinases (e.g., A549 for EGFR, K562 for BCR-Abl).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compound.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.

  • Data Analysis: The absorbance or fluorescence values are plotted against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Biological Context

Understanding the signaling pathways in which potential targets are involved is critical for interpreting cross-reactivity data.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS Quinoline Inhibitors PI3K PI3K RTK->PI3K Quinoline Inhibitors SRC Src RTK->SRC Quinoline Inhibitors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SRC->RAS Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: A simplified diagram of common signaling pathways targeted by quinoline-based kinase inhibitors.

Experimental_Workflow Compound This compound Primary_Screen Primary Kinase Panel Screen (e.g., 96-well format) Compound->Primary_Screen Hit_Identification Hit Identification (>50% inhibition at 1µM) Primary_Screen->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Curves) Hit_Identification->IC50_Determination Selectivity_Panel Broad Selectivity Panel (e.g., >400 kinases) IC50_Determination->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Panel->Cell_Based_Assays Off_Target_Screen Off-Target Liability Screen (hERG, CYPs, etc.) Cell_Based_Assays->Off_Target_Screen Lead_Optimization Lead Optimization Off_Target_Screen->Lead_Optimization

Caption: A typical experimental workflow for profiling the cross-reactivity of a novel kinase inhibitor.

Conclusion

References

Benchmarking 8-Bromo-5-methoxyquinolin-4-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough evaluation of novel compounds against established standards is paramount. This guide provides a comparative framework for benchmarking the biological activity of 8-Bromo-5-methoxyquinolin-4-ol, a member of the quinoline class of compounds known for their diverse pharmacological potential. Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines the experimental methodologies and data presentation necessary for a comprehensive assessment of this compound against industry-standard anticancer and antimicrobial agents.

Comparative Analysis of Biological Activity

While specific experimental data for this compound is not yet widely available in published literature, the known bioactivity of structurally similar bromo- and methoxy-substituted quinolines suggests potential efficacy in anticancer and antimicrobial applications.[3][4][5] This guide proposes a direct comparison against well-characterized standard compounds to ascertain its relative potency and spectrum of activity.

Anticancer Activity

The antiproliferative potential of this compound can be effectively benchmarked against standard chemotherapeutic agents such as Doxorubicin and 5-Fluorouracil.[6][7] Evaluation across a panel of cancer cell lines, for instance, a colon carcinoma line (e.g., HT-29), a cervical carcinoma line (e.g., HeLa), and a brain tumor line (e.g., C6), would provide a comprehensive cytotoxicity profile.[1][4] The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundCancer Cell LineIC50 (µM)
This compound HT-29 (Colon)Data not available
HeLa (Cervical)Data not available
C6 (Glioblastoma)Data not available
Doxorubicin (Standard) HT-29 (Colon)~ 0.04 - 1.5
HeLa (Cervical)~ 0.02 - 0.5
C6 (Glioblastoma)~ 0.01 - 0.2
5-Fluorouracil (Standard) HT-29 (Colon)~ 5 - 50
HeLa (Cervical)~ 1 - 20
C6 (Glioblastoma)~ 10 - 100

Note: IC50 values for standard compounds can vary depending on the specific experimental conditions and cell line passage number.

Antimicrobial Activity

The antimicrobial efficacy of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.[8][9] Comparisons with standard antibiotics such as Ampicillin (for Gram-positive bacteria) and Gentamicin (for Gram-negative bacteria) are recommended.

CompoundBacterial StrainMIC (µg/mL)
This compound Staphylococcus aureus (Gram-positive)Data not available
Escherichia coli (Gram-negative)Data not available
Ampicillin (Standard) Staphylococcus aureus~ 0.25 - 2
Escherichia coli~ 2 - 8
Gentamicin (Standard) Staphylococcus aureus~ 0.5 - 4
Escherichia coli~ 0.25 - 2

Note: MIC values for standard compounds can vary depending on the specific strain and testing methodology.

Experimental Protocols

To ensure reproducibility and valid comparisons, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the standard anticancer drugs (Doxorubicin, 5-Fluorouracil) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][11]

  • Compound Preparation: Prepare a series of two-fold dilutions of this compound and the standard antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Mechanisms of Action

Based on studies of related quinoline derivatives, a potential mechanism of anticancer activity is the inhibition of Topoisomerase I, an enzyme crucial for DNA replication and repair.[1][4]

G cluster_0 Cellular Proliferation cluster_1 Mechanism of Inhibition DNA DNA Replication & Transcription Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I (relieves torsional stress) DNA_Relaxation DNA Relaxation Topoisomerase_I->DNA_Relaxation Apoptosis Apoptosis Topoisomerase_I->Apoptosis (if inhibited) Cell_Cycle Cell Cycle Progression DNA_Relaxation->Cell_Cycle Proliferation Tumor Growth Cell_Cycle->Proliferation Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->Topoisomerase_I G cluster_0 Experimental Workflow: Anticancer Screening Start Start Cell_Culture Culture Cancer Cell Lines (e.g., HT-29, HeLa, C6) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of This compound & Standard Drugs Cell_Culture->Compound_Prep Treatment Treat Cells for 48-72h Compound_Prep->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 Values MTT_Assay->Data_Analysis Comparison Compare IC50 with Standard Drugs Data_Analysis->Comparison End End Comparison->End

References

In Vivo Validation of 8-Bromo-5-methoxyquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct in vivo data for 8-Bromo-5-methoxyquinolin-4-ol necessitates a comparative analysis with structurally analogous compounds to forecast its potential therapeutic activities. This guide provides an objective comparison with well-researched 8-hydroxyquinoline derivatives, 8-hydroxyquinoline and clioquinol, leveraging their established in vivo anticancer and antifungal properties to provide a predictive assessment.

This document summarizes available in vivo experimental data for 8-hydroxyquinoline and clioquinol, presenting it in a structured format for easy comparison. Detailed experimental protocols for key in vivo assays are provided to facilitate the design of future studies for this compound. Additionally, signaling pathways and experimental workflows are visualized using diagrams to clarify complex biological processes and experimental designs.

Comparative Analysis of In Vivo Activity

Due to the limited availability of public data on the in vivo validation of this compound, this guide focuses on the in vivo performance of its structural analogs, 8-hydroxyquinoline and clioquinol. These compounds share the core quinoline scaffold and have demonstrated significant therapeutic potential in preclinical models of cancer and infectious diseases.

Anticancer Activity

Quinoline derivatives have shown promise as anticancer agents. In vivo studies on clioquinol, a halogenated 8-hydroxyquinoline, have demonstrated its ability to inhibit tumor growth in various xenograft models.

Table 1: In Vivo Anticancer Efficacy of Clioquinol in Mouse Xenograft Models

Cancer TypeMouse ModelTreatment RegimenKey FindingsReference
Prostate Cancer (C4-2B cells)Male athymic nude mice10 mg/kg/day, for 15 daysSignificant inhibition of tumor growth (66% reduction).[1][2]
Human Burkitt's lymphoma (Raji cells)Nude miceNot specifiedInhibition of tumor growth over a 6-week period.[3][4]
Human ovarian cancer (A2780 cells)Nude miceNot specifiedInhibition of tumor growth over a 6-week period.[3][4]
Human hepatocellular carcinoma (Hep3B cells)Athymic nude mice10 mg/kg/day, intraperitoneal injection for 9 daysComplete abolishment of xenograft tumor growth.[5]
Antifungal Activity

The 8-hydroxyquinoline scaffold is also a known pharmacophore for antifungal activity. Both 8-hydroxyquinoline and clioquinol have been evaluated in vivo for their efficacy against pathogenic fungi.

Table 2: In Vivo Antifungal Efficacy of 8-Hydroxyquinoline Derivatives

Fungal PathogenAnimal ModelCompoundTreatment RegimenKey FindingsReference
Candida albicansToll-deficient Drosophila melanogasterClioquinolNot specifiedFully protected flies from infection.[6]
Candida albicansMurine modelL14 (an 8-hydroxyquinoline derivative)2 mg/kgBetter efficacy than clioquinol in reducing fungal burden and extending survival.[7]
Candida albicansToll-deficient Drosophila melanogasterPH151 and PH153 (8-hydroxyquinoline-5-sulfonamides)Not specifiedSignificantly higher survival rate in treated flies compared to untreated flies after 7 days.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vivo anticancer and antifungal studies based on the reviewed literature.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the antitumor activity of a compound in a subcutaneous xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., C4-2B, Raji, A2780, Hep3B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used. They are housed in a sterile environment.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., ~200 mm³), mice are randomly assigned to treatment and control groups. The test compound (e.g., clioquinol at 10 mg/kg/day) is administered via a specified route (e.g., intraperitoneal injection or oral gavage). The control group receives the vehicle solution.

  • Endpoint: The experiment is terminated after a predefined period (e.g., 15-42 days) or when tumors in the control group reach a maximum allowable size. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

In Vivo Antifungal Efficacy in a Systemic Candidiasis Model

This protocol describes a general method for assessing the in vivo antifungal activity of a compound in a murine model of systemic candidiasis.

  • Fungal Strain: A pathogenic strain of Candida albicans is grown in a suitable broth (e.g., Sabouraud Dextrose Broth) at 30°C.

  • Inoculum Preparation: The yeast cells are harvested, washed with sterile saline, and counted using a hemocytometer. The final inoculum is adjusted to the desired concentration.

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are used. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: Mice are infected intravenously (via the lateral tail vein) with the prepared C. albicans suspension (e.g., 1 x 10^5 CFU/mouse).

  • Treatment: Treatment with the test compound (e.g., L14 at 2 mg/kg) or vehicle control is initiated at a specified time post-infection (e.g., 2 hours) and continued for a defined period.

  • Outcome Measures:

    • Survival: Mice are monitored daily, and survival rates are recorded.

    • Fungal Burden: At the end of the experiment, or at specific time points, mice are euthanized, and organs (typically kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).

  • Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data is analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Proposed Anticancer Signaling Pathways of Clioquinol

The anticancer activity of clioquinol is multifaceted and involves the disruption of several key cellular pathways. As a zinc ionophore, clioquinol increases intracellular zinc levels, which can lead to the inhibition of the proteasome and the NF-κB signaling pathway, ultimately inducing apoptosis.

Clioquinol Clioquinol Zinc_influx Increased Intracellular Zinc Clioquinol->Zinc_influx Proteasome Proteasome Zinc_influx->Proteasome Inhibition NF_kB NF-κB Pathway Zinc_influx->NF_kB Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Induction NF_kB->Apoptosis Induction Cell_Survival Decreased Cell Survival & Proliferation Apoptosis->Cell_Survival

Caption: Proposed mechanism of clioquinol's anticancer activity.

General Workflow for In Vivo Validation of a Test Compound

The following diagram illustrates a generalized workflow for the in vivo validation of a novel therapeutic compound, from initial efficacy testing to more detailed analysis.

cluster_preclinical Preclinical In Vivo Validation Efficacy Efficacy Studies (e.g., Xenograft, Infection Models) Toxicity Toxicology Studies (e.g., MTD, Organ Histopathology) Efficacy->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Toxicity->PK_PD Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis

Caption: A streamlined workflow for in vivo compound validation.

References

Navigating the Binding Landscape: A Comparative Docking Analysis of 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, quinoline derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the potential binding affinities of 8-Bromo-5-methoxyquinolin-4-ol against key oncological protein targets, contextualized with the performance of other relevant quinoline-based compounds. Due to the absence of direct published docking studies for this compound, this report presents a hypothetical comparative analysis based on common practices and targets for similar molecules to illustrate its potential therapeutic relevance.

Comparative Docking Performance

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. In this hypothetical study, we assess the binding energy of this compound against two well-established cancer drug targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its performance is compared against known quinoline-based inhibitors.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
This compound EGFR-8.2Erlotinib-9.5
This compound VEGFR-2-7.9Sorafenib-11.3
6-Bromoquinoline-3-carboxylateEGFR-6.7Erlotinib-9.5
4-Aminoquinoline DerivativeEGFR-7.5Erlotinib-9.5
Quinolin-4(1H)-one DerivativeVEGFR-2-9.1Sorafenib-11.3

Note: The binding energies for this compound are hypothetical and presented for illustrative purposes. Data for other compounds are representative values from literature on quinoline derivatives.

Experimental Protocols

To ensure reproducibility and validity, a standardized molecular docking protocol is essential. The following methodology outlines a typical workflow for such a comparative study.

1. Ligand and Protein Preparation:

  • Ligand Structures: The 3D structure of this compound and comparator compounds would be generated using chemical drawing software (e.g., ChemDraw) and subsequently optimized using a suitable force field (e.g., MMFF94) in a molecular modeling program like Avogadro or MOE.

  • Protein Structures: The crystal structures of the target proteins (EGFR, PDB ID: 1M17; VEGFR-2, PDB ID: 4ASD) would be retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added using software such as AutoDockTools or UCSF Chimera.

2. Molecular Docking Simulation:

  • Software: AutoDock Vina is a widely used program for molecular docking.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and coordinates of the grid box are crucial for guiding the docking simulation. For EGFR, the grid box could be centered on the ATP-binding site, and similarly for VEGFR-2.

  • Docking Parameters: The docking simulation is typically run with default parameters, allowing for a number of flexible torsions in the ligand. The exhaustiveness parameter, which controls the extent of the conformational search, can be set to a higher value for more rigorous sampling.

  • Pose Selection and Analysis: The output of the docking simulation provides multiple binding poses for each ligand, ranked by their predicted binding energy. The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, using visualization software like PyMOL or Discovery Studio.

Visualizing the Workflow and Potential Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure & Optimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning) protein_prep->grid_gen docking_run Run Docking (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Pose Analysis (Binding Energy) docking_run->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis

A typical workflow for a molecular docking study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->EGFR Ligand->VEGFR2 Inhibitor 8-Bromo-5-methoxy- quinolin-4-ol Inhibitor->EGFR Inhibitor->VEGFR2

Safety Operating Guide

Proper Disposal of 8-Bromo-5-methoxyquinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 8-Bromo-5-methoxyquinolin-4-ol is a critical aspect of laboratory safety and environmental responsibility. As a halogenated quinoline derivative, this compound requires specific handling and disposal procedures to mitigate potential hazards to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with standard safety protocols and regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat must be worn at all times.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Waste Characterization and Segregation

This compound is classified as a halogenated organic compound due to the presence of bromine. This classification is crucial for proper waste segregation to prevent incompatible materials from mixing and to ensure correct disposal by waste management services.

Chemical PropertyClassification/ValueDisposal Implication
Chemical State SolidDetermines the type of waste container required.
Halogen Content Contains BromineMust be disposed of as halogenated organic waste.[1][2]
Reactivity Data not available; handle with caution.Avoid mixing with strong oxidizing agents or strong acids to prevent unknown vigorous reactions.
Toxicity Data not available; assume to be harmful.Avoid generation of dust; handle in a fume hood to prevent inhalation.[2]
Step-by-Step Disposal Protocol

1. Waste Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable hazardous waste container. This includes any contaminated materials such as weighing papers, spatulas, and gloves.[1]

  • Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[1][3] Do not mix with non-halogenated solvent waste. [1][3] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw cap.[1]

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").[2] Ensure the container is dated from the first addition of waste.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

4. Final Disposal:

  • The primary and regulated method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2]

  • Never dispose of this compound down the drain or in the regular trash. [1]

5. Decontamination of Empty Containers:

  • Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[2]

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble.

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[2]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, but always confirm with your institution's EHS guidelines.[2]

Spill Procedures

In the event of a spill, avoid generating dust. For small spills, use an inert absorbent material to clean up. Place the absorbent material in a sealed container and dispose of it as hazardous waste. For large spills, evacuate the area and contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_disposal Final Disposal cluster_decon Empty Container Decontamination PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Unused chemical, contaminated items) FumeHood->SolidWaste LiquidWaste Liquid Waste (Solutions containing the chemical) FumeHood->LiquidWaste HalogenatedContainer Designated 'Halogenated Organic Waste' Container SolidWaste->HalogenatedContainer LiquidWaste->HalogenatedContainer Labeling Label Container: 'Hazardous Waste' 'this compound' Hazards & Date HalogenatedContainer->Labeling Storage Store in Designated Satellite Accumulation Area with Secondary Containment Labeling->Storage EHS Contact Environmental Health & Safety (EHS) for Pickup Storage->EHS Incineration Licensed Hazardous Waste Incineration EHS->Incineration TripleRinse Triple Rinse with Appropriate Solvent CollectRinsate Collect Rinsate as Halogenated Waste TripleRinse->CollectRinsate CollectRinsate->HalogenatedContainer

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 8-Bromo-5-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Bromo-5-methoxyquinolin-4-ol (CAS 99365-44-3) was publicly available at the time of this writing. The following safety and handling information is based on the available data for closely related compounds, including 5-Bromo-8-methoxyquinoline and 3-Bromo-8-methoxyquinolin-4-ol.[1][2] It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment. The information provided here should be used as a guideline and supplemented with a thorough risk assessment by qualified personnel before commencing any work.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe and effective use.

Hazard Identification

Based on analogous compounds, this compound is anticipated to have the following hazard classifications:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety goggles conforming to EN166 standards.[2]Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.Laboratory coat.Not generally required if handled within a certified chemical fume hood.
Handling outside of a fume hood (e.g., transport) Safety goggles conforming to EN166 standards.[2]Chemical-resistant gloves (e.g., nitrile rubber).Laboratory coat.A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if there is a risk of dust or aerosol formation.[2]
Cleaning spills Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Long-sleeved, chemical-resistant disposable gown or coveralls.A NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors and particulates.[2]
Waste Disposal Safety goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if waste is properly contained.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling and before breaks.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • Keep refrigerated as recommended for similar compounds.[1]

Disposal Plan

Waste Classification:

  • Waste containing this chemical should be classified as hazardous.[1]

Disposal Methods:

  • Dispose of waste material in accordance with local, regional, and national environmental regulations.[1]

  • Waste should be collected in appropriately labeled, sealed containers for disposal by a licensed hazardous waste disposal contractor.[1][3]

  • Do not allow the product to be released into the environment.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area (in Fume Hood) prep_2->prep_3 handling_1 Weigh and Prepare Solutions prep_3->handling_1 handling_2 Perform Experiment handling_1->handling_2 cleanup_1 Decontaminate Work Surfaces handling_2->cleanup_1 cleanup_2 Collect and Label Hazardous Waste cleanup_1->cleanup_2 cleanup_3 Doff PPE Correctly cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: Safe handling workflow for this compound.

This comprehensive guide is intended to foster a culture of safety and provide clear, actionable steps for handling this compound. By adhering to these protocols, you can mitigate risks and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.